Andrastin D
Description
This compound has been reported in Penicillium with data available.
inhibits protein farnesyltransferase; isolated from Penicillium; structure in first source
Structure
3D Structure
Properties
CAS No. |
184432-08-4 |
|---|---|
Molecular Formula |
C26H36O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
methyl (5S,8S,9S,10R,13R,14R)-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-3,15-dioxo-1,2,5,6,7,9-hexahydrocyclopenta[a]phenanthrene-14-carboxylate |
InChI |
InChI=1S/C26H36O5/c1-14-13-17-23(5)11-10-18(27)22(3,4)16(23)9-12-24(17,6)26(21(30)31-8)20(29)15(2)19(28)25(14,26)7/h13,16-17,28H,9-12H2,1-8H3/t16-,17+,23-,24+,25+,26-/m1/s1 |
InChI Key |
SMUNNMAWNRFDPB-UWWAQUNASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Andrastin D: A Technical Guide to its Mechanism of Action as a Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin D, a meroterpenoid compound isolated from Penicillium sp. FO-3929, has been identified as a potent inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of numerous cellular proteins, most notably the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making PFTase an attractive target for anti-cancer drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its primary target, downstream cellular effects, and relevant experimental protocols.
Primary Mechanism of Action: Inhibition of Protein Farnesyltransferase
The principal mechanism of action of this compound is the inhibition of protein farnesyltransferase. PFTase catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This farnesylation is a crucial step for the proper subcellular localization and function of these proteins, including the membrane anchoring of Ras proteins, which is essential for their signaling activity.[1]
Quantitative Analysis of PFTase Inhibition
This compound and its structural analogs, Andrastins A, B, and C, have demonstrated significant inhibitory activity against PFTase. The half-maximal inhibitory concentrations (IC50) for these compounds have been determined in various studies and are summarized in Table 1.
| Compound | IC50 (µM) against PFTase | Reference |
| Andrastin A | 24.9 | [2][3] |
| Andrastin B | 47.1 | [2][3] |
| Andrastin C | 13.3 | [2][3] |
| This compound | 25.7 |
Table 1: Inhibitory Activity of Andrastins against Protein Farnesyltransferase.
Kinetic Mechanism of Inhibition
While specific kinetic studies for this compound are not extensively detailed in the available literature, the kinetic mechanism of similar farnesyltransferase inhibitors, such as UCF1-C, has been characterized. UCF1-C acts as a competitive inhibitor with respect to the farnesyl pyrophosphate (FPP) substrate and a non-competitive inhibitor with respect to the protein (farnesyl acceptor) substrate.[2] Given the structural similarity and shared target, it is highly probable that this compound follows a similar competitive or mixed-type inhibition kinetic model with respect to FPP.
Downstream Cellular Effects: Disruption of Ras Signaling
By inhibiting PFTase, this compound prevents the farnesylation of Ras proteins. This disruption leads to the accumulation of unprocessed, cytosolic Ras which is unable to localize to the plasma membrane and engage with its downstream effectors.[1] Consequently, the Ras-Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival, is inhibited.[4][5] The abrogation of this pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[6]
Figure 1: this compound inhibits the Ras signaling pathway.
Secondary Mechanism of Action: Inhibition of P-glycoprotein
In addition to its primary role as a PFTase inhibitor, Andrastin A, a closely related analog, has been shown to inhibit the function of P-glycoprotein (P-gp).[7] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. By directly interacting with P-gp, Andrastin A can reverse this resistance, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered anticancer drugs.[7]
Experimental Protocols
Protein Farnesyltransferase Inhibition Assay (Fluorimetric Method)
This protocol is adapted from commercially available farnesyltransferase activity assay kits and provides a non-radioactive method for measuring PFTase inhibition.[8][9][10]
Materials:
-
Purified or partially purified farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PFTase, and the dansylated peptide substrate.
-
Add this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding FPP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the specified wavelengths.
-
Calculate the percent inhibition of PFTase activity by comparing the fluorescence in the inhibitor-treated wells to the vehicle control wells.
-
Determine the IC50 value by plotting the percent inhibition against a range of this compound concentrations.
Figure 2: Workflow for PFTase Inhibition Assay.
P-glycoprotein Inhibition Assay (Cell-Based)
This protocol describes a common method to assess the inhibition of P-gp-mediated efflux in a cell line overexpressing P-gp.[11][12]
Materials:
-
MDR1-overexpressing cell line (e.g., LLC-PK1-MDR1, MDCK-MDR1)
-
Wild-type control cell line (e.g., LLC-PK1, MDCK)
-
Transwell inserts
-
A known P-gp substrate (e.g., [³H]-Digoxin)
-
Andrastin A (or other test inhibitors)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed the MDR1-overexpressing and wild-type cells onto Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with transport buffer.
-
To assess basal-to-apical (B-to-A) transport, add the transport buffer containing [³H]-Digoxin and the test inhibitor (Andrastin A) or vehicle to the basolateral chamber.
-
To assess apical-to-basal (A-to-B) transport, add the transport buffer containing [³H]-Digoxin and the test inhibitor or vehicle to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber (apical for B-to-A, basolateral for A-to-B).
-
Quantify the amount of transported [³H]-Digoxin using a scintillation counter.
-
Calculate the apparent permeability (Papp) in both directions. The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B).
-
P-gp inhibition is determined by the reduction in the efflux ratio in the presence of the inhibitor.
Conclusion
This compound's primary mechanism of action is the inhibition of protein farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins. This leads to the disruption of the Ras-Raf-MEK-ERK signaling pathway, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, related andrastins have demonstrated the ability to reverse multidrug resistance through the inhibition of P-glycoprotein. These multifaceted mechanisms of action make this compound and its analogs promising candidates for further investigation and development as anti-cancer therapeutic agents. The experimental protocols provided herein offer a framework for the continued study and characterization of these and other PFTase and P-gp inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 11. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Andrastin D: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin D is a meroterpenoid natural product isolated from various species of the fungus Penicillium. It belongs to the andrastin family of compounds, which are characterized by a unique 6-6-6-5 fused ring system. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action as a protein farnesyltransferase inhibitor and its potential as an anticancer agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Biological Activity: Inhibition of Protein Farnesyltransferase
The primary and most well-characterized biological activity of this compound and its analogues is the inhibition of protein farnesyltransferase (PFTase)[1][2]. PFTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.
Mechanism of Action:
Ras proteins play a central role in signal transduction pathways that control cell proliferation, differentiation, and survival. For Ras to become biologically active and localize to the plasma membrane, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of the Ras protein, a reaction catalyzed by PFTase.
This compound acts as an inhibitor of PFTase, thereby preventing the farnesylation of Ras and other farnesylated proteins. This inhibition disrupts the proper localization and function of these signaling molecules, leading to the downstream effects observed.
Signaling Pathway: Inhibition of the Ras/Raf/MEK/ERK Cascade
By inhibiting the farnesylation of Ras, this compound effectively blocks the activation of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in many human cancers. The diagram below illustrates the point of intervention of a farnesyltransferase inhibitor like this compound.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Inhibition of Protein Farnesyltransferase (PFTase) by Andrastins
| Compound | IC50 (µM) | Source Organism | Reference |
| Andrastin A | 24.9 | Penicillium sp. FO-3929 | [3] |
| Andrastin B | 47.1 | Penicillium sp. FO-3929 | [3] |
| Andrastin C | 13.3 | Penicillium sp. FO-3929 | [3] |
| This compound | Data not available | Penicillium sp. FO-3929 | [1] |
Note: While a specific IC50 value for this compound against PFTase was not found in the reviewed literature, its structural similarity to Andrastins A, B, and C suggests a comparable inhibitory activity.
Table 2: Cytotoxic Activity of Andrastin-Type Meroterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Penimeroterpenoid A | A549 | Lung Carcinoma | 82.61 ± 3.71 | [4][5] |
| HCT116 | Colon Carcinoma | 78.63 ± 2.85 | [4][5] | |
| SW480 | Colon Carcinoma | 95.54 ± 1.46 | [4][5] |
Note: Penimeroterpenoid A is a structurally related andrastin-type meroterpenoid. This data is presented as representative of the potential cytotoxic activity of this class of compounds. Specific cytotoxic IC50 values for this compound are not yet widely reported in public literature.
Potential as a P-glycoprotein (P-gp) Inhibitor
Preliminary evidence suggests that andrastin analogues may also act as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a multidrug efflux pump. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound could potentially reverse MDR and enhance the efficacy of co-administered chemotherapeutic agents. Further research is required to quantify the P-gp inhibitory activity of this compound and determine its IC50 value.
Experimental Protocols
In Vitro Protein Farnesyltransferase (PFTase) Inhibition Assay (Scintillation Proximity Assay)
This protocol outlines a common method for measuring PFTase inhibition using a Scintillation Proximity Assay (SPA).
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human PFTase is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂).
-
[³H]-Farnesyl pyrophosphate is diluted in assay buffer to the desired final concentration (typically around its Km value).
-
A biotinylated peptide substrate (e.g., a derivative of the C-terminus of K-Ras) is prepared in assay buffer.
-
Serial dilutions of this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the PFTase enzyme, biotinylated peptide substrate, and the this compound dilutions or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding [³H]-FPP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop buffer.
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate to allow for binding of the farnesylated peptide to the beads.
-
-
Data Acquisition and Analysis:
-
If the peptide is farnesylated, the [³H] label is brought into close proximity to the scintillant in the beads, generating a light signal.
-
The plate is read in a scintillation counter.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Methodology:
-
Cell Culture and Plating:
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
The old medium is removed from the wells, and the cells are treated with the this compound dilutions or vehicle control.
-
The plates are incubated for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, MTT reagent (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 2-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
-
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is stimulated in the presence of P-gp substrates and can be inhibited by P-gp inhibitors.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare membrane vesicles from cells overexpressing human P-gp.
-
Prepare serial dilutions of this compound, a known P-gp stimulator (e.g., verapamil), and a known P-gp inhibitor (e.g., sodium orthovanadate) in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
Prepare a phosphate detection reagent (e.g., a malachite green-based solution).
-
-
Assay Procedure:
-
In a 96-well plate, add the P-gp containing membranes and the this compound dilutions or control compounds.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding MgATP to each well.
-
Incubate the reaction at 37°C for a time that allows for linear phosphate release (e.g., 20-30 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate released using the phosphate detection reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength for the detection reagent (typically around 620-650 nm).
-
The ATPase activity is calculated based on a phosphate standard curve.
-
The effect of this compound on both basal and verapamil-stimulated P-gp ATPase activity is determined. The IC50 value for inhibition of stimulated ATPase activity can be calculated.
-
Conclusion and Future Directions
This compound is a promising natural product with well-defined activity as a protein farnesyltransferase inhibitor. Its ability to disrupt the crucial Ras signaling pathway provides a strong rationale for its investigation as an anticancer agent. While quantitative data on its cytotoxic effects against a broad range of cancer cell lines and its potential as a P-glycoprotein inhibitor are still emerging, the information available for structurally related compounds is encouraging.
Future research should focus on:
-
Determining the specific cytotoxic IC50 values of this compound against a comprehensive panel of human cancer cell lines, including those with known Ras mutations.
-
Quantifying the P-glycoprotein inhibitory activity of this compound and evaluating its potential to overcome multidrug resistance in preclinical models.
-
Conducting in vivo studies to assess the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of cancer.
The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted biological activities of this compound and to unlock its full therapeutic potential.
References
- 1. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A scintillation proximity assay for fatty acid amide hydrolase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Natural Production of Andrastin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin D is a fungal meroterpenoid characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton. As a member of the andrastin family of natural products, it serves as a key biosynthetic intermediate and has drawn interest for its biological activities, including the inhibition of protein farnesyltransferase. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, established experimental protocols for its isolation and characterization, and its interaction with cellular signaling pathways. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for research and development purposes.
Natural Sources of this compound
This compound is a secondary metabolite produced predominantly by various fungi belonging to the genus Penicillium. These fungi have been isolated from diverse environments, including soil, marine sediments, and as endophytes in plants.[1][2][3] Documented producers of andrastins, including this compound, include Penicillium chrysogenum, the fungus famous for producing penicillin, and Penicillium roqueforti, which is used in the production of blue-veined cheeses.[4][5] Other reported sources include Penicillium sp. CMB-MD14, isolated from a wasp nest, and marine-derived Penicillium species.[6][7][8]
Andrastins are classified as meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[6][9] Specifically, they originate from 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (B83284) (FPP).[4][10]
Biosynthesis of this compound
The formation of this compound is a multi-step enzymatic process encoded by the andrastin (adr) biosynthetic gene cluster, which has been identified in fungi like Penicillium chrysogenum.[4][5][11] this compound is an early-stage intermediate in the pathway leading to more complex derivatives such as Andrastin A.[11] The key enzymatic steps are outlined below.
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Gene | Enzyme | Function |
|---|---|---|
| adrD | Polyketide Synthase (PKS) | Synthesizes 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA and malonyl-CoA.[5][11] |
| adrH | FAD-dependent monooxygenase | Catalyzes the epoxidation of the farnesyl moiety attached to the DMOA methyl ester.[4] |
| adrI | Terpene Cyclase | Mediates the complex cyclization of the epoxyfarnesylated precursor to form the characteristic tetracyclic core of Andrastin E.[4] |
| adrF | Short-chain Dehydrogenase/Reductase (SDR) | Oxidizes the C-3 hydroxyl group of Andrastin E to a ketone, yielding this compound.[11] |
The biosynthetic journey begins with the synthesis of DMOA, which is then prenylated with FPP. Following methylation and epoxidation, the terpene cyclase AdrI orchestrates a cascade of ring closures to form Andrastin E.[4] Subsequently, the dehydrogenase AdrF converts Andrastin E into this compound.[11]
Experimental Protocols
The isolation and characterization of this compound from fungal cultures involve standard natural product chemistry techniques. A generalized workflow is presented below.
Fungal Cultivation and Metabolite Extraction
-
Inoculation and Cultivation : Inoculate a suitable solid or liquid medium (e.g., ISP-2, Potato Dextrose Broth) with a spore suspension or mycelial plugs of the producing Penicillium strain.[7] Incubate the culture under appropriate conditions (e.g., 25°C, static or shaking) for 14-21 days to allow for sufficient growth and secondary metabolite production.
-
Harvesting : If using liquid culture, separate the mycelia from the broth by filtration. If using solid media, harvest the entire culture (mycelia and agar).
-
Extraction : Exhaustively extract the mycelia and/or culture filtrate with an organic solvent, typically ethyl acetate.[7] Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation : Subject the crude extract to vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over a normal-phase sorbent (e.g., silica (B1680970) gel), eluting with a solvent gradient (e.g., hexane (B92381) to ethyl acetate) to yield several primary fractions.
-
Bioassay-Guided Fractionation : If a specific biological activity is targeted, screen the fractions to identify the most active ones. This approach was used to isolate antibacterial andrastins.[7]
-
High-Performance Liquid Chromatography (HPLC) : Further purify the active or target-containing fractions using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile/water or methanol/water gradient) to isolate pure this compound.
Structure Elucidation
-
Mass Spectrometry (MS) : Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRESI-MS).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the chemical structure by acquiring a suite of NMR spectra, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.[2][6] These experiments reveal the connectivity of atoms within the molecule.
-
Stereochemistry Determination : Confirm the relative and absolute configuration using techniques such as NOESY/ROESY NMR experiments, single-crystal X-ray diffraction, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[1][8][12]
Mechanism of Action and Signaling Pathway Inhibition
Andrastins, including the closely related Andrastin A, are recognized as potent inhibitors of protein farnesyltransferase (FTase).[11][13] This enzyme plays a critical role in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.
Farnesylation involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue near the C-terminus of the target protein. This lipid modification is essential for anchoring proteins like Ras to the inner leaflet of the plasma membrane, a prerequisite for their function in signal transduction.[11] The Ras proteins are key components of pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of Ras signaling, often due to mutations that lock Ras in an active state, is a hallmark of many human cancers.
By inhibiting FTase, this compound can prevent the membrane localization and subsequent activation of Ras, thereby disrupting downstream signaling cascades such as the MAPK/ERK pathway. This mechanism provides a compelling rationale for the investigation of andrastins as potential anti-cancer agents.[4][13]
Conclusion
This compound is a naturally occurring meroterpenoid with a well-defined biosynthetic pathway originating from various Penicillium species. Its role as a key intermediate and a potent inhibitor of farnesyltransferase underscores its importance for both biosynthetic studies and therapeutic development. The protocols and pathways detailed in this guide offer a foundational resource for researchers aiming to explore the chemistry, biology, and pharmaceutical potential of this fascinating fungal metabolite.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 12. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Andrastin D chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for Andrastin D, a meroterpenoid natural product.
Core Chemical Identity and Properties
This compound is a meroterpenoid characterized by a complex tetracyclic steroid skeleton.[1][2] It is a derivative of andrastin C, where the acetoxy group at the 3-beta position has been oxidized to a 3-oxo group.[1] First identified as a metabolite from the fungus Penicillium roqueforti, it belongs to a class of compounds derived biosynthetically from 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (B83284) (FPP).[1][3]
Chemical Structure
The chemical structure of this compound is presented below:
Image Source: PubChem CID 10477690
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₆O₅ | PubChem[1] |
| Molecular Weight | 428.6 g/mol | PubChem[1] |
| IUPAC Name | methyl (5S,8S,9S,10R,13R,14R)-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-3,15-dioxo-1,2,5,6,7,9-hexahydrocyclopenta[a]phenanthrene-14-carboxylate | PubChem[1] |
| CAS Number | 184432-08-4 | PubChem[1] |
| SMILES String | CC1=C[C@H]2[C@@]3(CCC(=O)C([C@H]3CC[C@@]2([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)C | PubChem[1] |
| Exact Mass | 428.25627424 Da | PubChem[1] |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its role as an inhibitor of protein farnesyltransferase (EC 2.5.1.58).[1][3] This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.
Mechanism: Inhibition of Farnesyltransferase
Farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue located in a C-terminal "CaaX box" motif of target proteins. This farnesylation is a critical step for membrane localization and subsequent activation of these proteins. By inhibiting FTase, this compound prevents proteins like Ras from anchoring to the plasma membrane, thereby blocking their downstream signaling functions.[3] This mechanism is a key area of interest for anti-cancer drug development, as Ras mutations are implicated in a significant percentage of human cancers.
Cytotoxicity
While specific cytotoxicity data for this compound is less common in literature than for its analogue Andrastin A, related andrastin-type meroterpenoids have demonstrated moderate cytotoxic effects against various human cancer cell lines. For instance, Penimeroterpenoid A, a structurally similar compound, showed activity against A549 (lung), HCT116 (colon), and SW480 (colon) cell lines.[2][4]
| Cell Line | Compound | IC₅₀ (µM) |
| A549 (Human Lung Carcinoma) | Penimeroterpenoid A | 82.61 ± 3.71 |
| HCT116 (Human Colon Cancer) | Penimeroterpenoid A | 78.63 ± 2.85 |
| SW480 (Human Colon Cancer) | Penimeroterpenoid A | 95.54 ± 1.46 |
| Data for the related compound Penimeroterpenoid A from Ren et al., 2021.[2] |
Experimental Protocols
Isolation and Extraction from Penicillium sp.
The following is a representative protocol for the isolation of andrastin-type meroterpenoids from fungal cultures, adapted from methodologies described for similar compounds.[2]
-
Fermentation: The fungus (Penicillium sp.) is cultured on a solid rice medium. Erlenmeyer flasks containing rice and distilled water are autoclaved, inoculated with a seed culture, and incubated at 25 °C for approximately 30 days.[2]
-
Extraction: The fermented rice material is exhaustively extracted with ethyl acetate (B1210297) (EtOAc) (e.g., 3 x 4.0 L). The organic phases are combined and concentrated under reduced pressure to yield a crude extract.[2]
-
Chromatographic Separation:
-
Initial Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography (CC), eluting with a gradient of petroleum ether/acetone to generate several primary fractions.[2]
-
Purification: Bioactive fractions are further purified using octadecylsilanized (ODS) column chromatography with a methanol-water gradient.[2]
-
Final Polish: Final purification to yield pure this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Structure Elucidation
The planar structure and stereochemistry of this compound and its analogues are determined through a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.[2]
-
NMR Spectroscopy: A comprehensive analysis of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra is performed to establish the connectivity of atoms and the carbon skeleton.[5]
-
Circular Dichroism: The absolute configuration is often confirmed by comparing the experimental electronic circular dichroism (ECD) spectrum with spectra calculated using quantum chemical methods.[2]
Total Synthesis Workflow
The first total synthesis of (±)-Andrastin D was achieved via a biomimetic, radical-based rearrangement.[6][7] The key steps highlight a strategy that traverses the biosynthetic landscape.
The pivotal transformation involves the rearrangement of a bicyclo[3.3.1]nonane nucleus, common to many DMOA-derived meroterpenes, into the 5,6-fused ring system characteristic of the andrastin family.[6][7] This was achieved under abiotic conditions using a cobalt(II) catalyst and phenylsilane, followed by Krapcho demethylation to furnish the final product.[6]
Biosynthesis
This compound is an intermediate in the larger biosynthetic pathway of more complex andrastins, such as Andrastin A.[3][8][9] The pathway begins with the cyclization of an epoxyfarnesylated precursor, catalyzed by the terpene cyclase AdrI, to yield the first tetracyclic intermediate in the family.[6][8] Subsequent enzymatic modifications, including oxidations and reductions by P450 monooxygenases and reductases, lead to the formation of this compound and other analogues.[3][9][10]
References
- 1. This compound | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp. [mdpi.com]
- 3. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annulative Methods in the Synthesis of Complex Meroterpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
Andrastin D: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Biological Significance
Abstract
Andrastin D, a meroterpenoid characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton, has garnered significant attention within the scientific community.[1] First identified as a potent inhibitor of protein farnesyltransferase, it holds promise as a lead compound for the development of novel antitumor agents.[1][2] This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate a comprehensive understanding of this important natural product.
Discovery and Initial Characterization
This compound was first isolated from the filamentous fungus Penicillium sp. FO-3929.[3] Subsequent studies have identified its production in other Penicillium species, including Penicillium chrysogenum and Penicillium roqueforti, a fungus instrumental in the ripening of blue cheeses.[2][4] The initial discovery highlighted its significant inhibitory activity against protein farnesyltransferase, an enzyme implicated in the post-translational modification of the Ras protein, a key player in cell growth and proliferation signaling pathways.[1][2] This inhibitory action positioned the andrastin family of compounds as promising candidates for cancer chemotherapy.
The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[5][6] It is classified as a 3-oxo steroid and a meroterpenoid, biogenetically derived from the hybridization of polyketide and terpenoid pathways.[4][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H36O5 | [4] |
| Molecular Weight | 428.6 g/mol | [4] |
| Exact Mass | 428.25627424 Da | [4] |
Biosynthesis
The biosynthesis of this compound is a complex process originating from two primary precursors: 3,5-dimethylorsellinic acid (DMOA), a polyketide, and farnesyl pyrophosphate (FPP), a terpenoid.[1][7] The biosynthetic gene cluster responsible for andrastin production, designated as the adr cluster in Penicillium chrysogenum, has been identified and characterized.[1][2]
The key steps in the biosynthetic pathway are as follows:
-
DMOA Synthesis: A non-reducing polyketide synthase (NR-PKS), AdrD, synthesizes DMOA.[2]
-
Prenylation: A prenyltransferase, AdrG, catalyzes the attachment of the farnesyl group from FPP to DMOA.
-
Epoxidation: An FAD-dependent monooxygenase, AdrH, is responsible for the epoxidation of the farnesyl-DMOA methyl ester.[1]
-
Cyclization: A terpene cyclase, AdrI, catalyzes the intricate cyclization of the epoxyfarnesylated precursor to form the characteristic 6,6,6,5-tetracarbocyclic skeleton of this compound, which is the first andrastin intermediate in the pathway.[1]
Further enzymatic modifications by other enzymes within the adr cluster lead to the production of other andrastin analogs, such as Andrastin A.[2]
Total Synthesis
The total synthesis of (±)-andrastin D has been successfully achieved, providing a viable route for the production of this complex natural product and its analogs for further biological evaluation.[8] A key feature of the synthesis is a biomimetic 1,2-shift to construct the 5,6-fused ring system characteristic of the andrastin family.[8]
A notable synthetic approach involves a Ti(III)-mediated radical cyclization of a terminal epoxide to rapidly assemble a 6,6,5-fused tricyclic ketone.[9] This intermediate then undergoes an annulation/rearrangement process to yield the bicyclo[3.3.1]nonane core, which can be isomerized to the 6,5-fused ring system of the andrastins.[9]
Table 2: Key Reactions in the Total Synthesis of this compound
| Step | Reagents and Conditions | Yield | Reference |
| Formation of 5,6-fused ring system | Co(II)-cat. (5 mol %), PhSiH3 (2.5 equiv), F+ (2.5 equiv), PhH, rt, 2 h | 90% | [8] |
| Krapcho-type demethylation | LiCl (40 equiv), DMSO, 120 °C | 77% | [8] |
Biological Activities and Mechanism of Action
This compound and its derivatives exhibit a range of biological activities, making them attractive subjects for drug discovery.
Farnesyltransferase Inhibition
The primary reported activity of this compound is the inhibition of protein farnesyltransferase (FTase).[2] FTase is a crucial enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. By inhibiting FTase, andrastins can disrupt Ras signaling pathways, leading to an anti-proliferative effect.
Cytotoxic Activity
Several studies have demonstrated the cytotoxic effects of andrastin-type meroterpenoids against various cancer cell lines. For instance, penimeroterpenoid A, an andrastin analog, showed moderate cytotoxicity against A549 (lung carcinoma), HCT116 (colon carcinoma), and SW480 (colon adenocarcinoma) cell lines.[10][11][12]
Table 3: Cytotoxic Activity of Andrastin Analogs
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Penimeroterpenoid A | A549 | Moderate | [10] |
| Penimeroterpenoid A | HCT116 | Moderate | [10] |
| Penimeroterpenoid A | SW480 | Moderate | [10] |
| Tropolactone A | HCT-116 | 13.2 | [10] |
| Tropolactone B | HCT-116 | 10.9 | [10] |
| Tropolactone C | HCT-116 | 13.9 | [10] |
Antibacterial Activity
Certain andrastin derivatives have also shown promising antibacterial properties. Compound 5, an andrastin analogue isolated from Penicillium vulpinum, exhibited significant activity against Bacillus paratyphosus B with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[3] Compounds 2 and 6 from the same study showed notable inhibitory activity against Bacillus megaterium with the same MIC value.[3]
Experimental Protocols
Isolation and Purification
The following is a generalized protocol for the isolation of andrastin-type meroterpenoids from fungal cultures. Specific details may vary depending on the fungal strain and target compound.
-
Fermentation: The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: To perform an initial fractionation of the extract based on polarity.
-
Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.
-
High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase C18 column for final purification of the target compounds.
-
Structure Elucidation
-
Mass Spectrometry: HRESIMS is used to determine the exact mass and molecular formula of the isolated compound.
-
NMR Spectroscopy:
-
1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall structure of the molecule.
-
-
Electronic Circular Dichroism (ECD): The absolute configuration of chiral centers is often determined by comparing the experimental ECD spectrum with calculated spectra for possible stereoisomers.[11][12]
Conclusion and Future Perspectives
This compound and its analogs represent a fascinating class of meroterpenoids with significant therapeutic potential. Their discovery as farnesyltransferase inhibitors has paved the way for the development of novel anticancer agents. The elucidation of their biosynthetic pathway and the achievement of their total synthesis provide powerful tools for generating new derivatives with improved biological activity and pharmacological properties. Future research should focus on exploring the full spectrum of their biological activities, optimizing their synthesis, and conducting preclinical and clinical studies to evaluate their therapeutic efficacy. The unique structural framework of the andrastins will undoubtedly continue to inspire synthetic chemists and drug discovery scientists for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annulative Methods in the Synthesis of Complex Meroterpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Andrastin D Derivatives and Analogs: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Andrastin D, a fungal meroterpenoid, and its growing family of derivatives and analogs represent a promising class of bioactive compounds with significant therapeutic potential. Characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton, these molecules have demonstrated a range of biological activities, most notably the inhibition of protein farnesyltransferase (FTase), a critical enzyme in the Ras signaling pathway often dysregulated in cancer. This guide provides a comprehensive technical overview of this compound derivatives, summarizing their biological activities with quantitative data, detailing key experimental methodologies for their evaluation, and illustrating the core signaling pathways and experimental workflows.
Introduction to Andrastin-Type Meroterpenoids
Andrastin-type meroterpenoids are hybrid natural products derived biosynthetically from 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP) through a mixed polyketide-terpenoid pathway.[1] The core structure is an ent-5α,14β-androstane skeleton.[2] These compounds are primarily isolated from various fungal species, particularly of the Penicillium genus.[3][4] Their biological significance stems largely from their activity as inhibitors of protein farnesyltransferase, making them attractive candidates for the development of anticancer agents.[4][5] Beyond their well-known FTase inhibition, various analogs have exhibited a broader spectrum of activities, including cytotoxicity against a range of human cancer cell lines, immunosuppressive effects, and antibacterial properties.[6][7][8]
Biological Activity and Quantitative Data
The primary biological target of many this compound analogs is protein farnesyltransferase (FTase). However, their activity extends to direct cytotoxicity against various cancer cell lines and other effects. The following tables summarize the reported quantitative data for several key analogs.
Table 1: Protein Farnesyltransferase (FTase) Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |
| Andrastin A | Protein Farnesyltransferase | 24.9 | Penicillium sp. FO-3929 | [9] |
| Andrastin B | Protein Farnesyltransferase | 47.1 | Penicillium sp. FO-3929 | [9] |
| Andrastin C | Protein Farnesyltransferase | 13.3 | Penicillium sp. FO-3929 | [9] |
| This compound | Protein Farnesyltransferase | - | Penicillium sp. FO-3929 | [4] |
Note: While this compound is a known FTase inhibitor, a specific IC50 value was not available in the cited literature.
Table 2: Cytotoxic Activity Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Penimeroterpenoid A | A549 | Lung Carcinoma | Moderate | [3][10] |
| HCT116 | Colon Carcinoma | Moderate | [3][10] | |
| SW480 | Colon Carcinoma | Moderate* | [3][10] | |
| Isopenicin D | HL-60 | Promyelocytic Leukemia | 13.37 - 29.17 | [11] |
| A549 | Lung Carcinoma | 13.37 - 29.17 | [11] | |
| SMMC-7721 | Hepatocellular Carcinoma | 13.37 - 29.17 | [11] | |
| Penithis compound | HL-60 | Promyelocytic Leukemia | 13.37 - 29.17 | [11] |
| A549 | Lung Carcinoma | 13.37 - 29.17 | [11] | |
| SMMC-7721 | Hepatocellular Carcinoma | 13.37 - 29.17 | [11] | |
| Sterenoid E | HL-60 | Promyelocytic Leukemia | 4.7 | [12] |
| SMMC-7721 | Hepatocellular Carcinoma | 7.6 | [12] |
Note: The term "moderate" was used in the source publication without a specific IC50 value.
Table 3: Immunosuppressive Activity
| Compound(s) | Target Cell Proliferation | IC50 Range (µM) | Reference |
| Peniandrastins A, C, D, G, H & Analogs | Concanavalin A-induced T cell | 7.49 - 36.52 | [8] |
| Peniandrastins A-D, F-H & Analogs | Lipopolysaccharide-induced B cell | 6.73 - 26.27 | [8] |
Table 4: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 10-demethylated andrastone A | Bacillus megaterium | 6.25 | [7] |
| Known Andrastin Analog (6) | Bacillus megaterium | 6.25 | [7] |
| Known Andrastin Analog (5) | Bacillus paratyphosus B | 6.25 | [7] |
Mechanism of Action: Disruption of the Ras/MAPK Signaling Pathway
The primary anticancer mechanism of this compound analogs is the inhibition of FTase. This enzyme catalyzes the post-translational addition of a farnesyl group to the C-terminus of specific proteins, most notably the Ras family of small GTPases. This farnesylation is essential for anchoring Ras to the plasma membrane, a prerequisite for its function in signal transduction.
By inhibiting FTase, this compound derivatives prevent Ras farnesylation, leading to its mislocalization in the cytosol and rendering it inactive. Inactive Ras cannot participate in downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[13] The disruption of this pathway ultimately leads to reduced cancer cell proliferation and the induction of apoptosis.[13] Evidence also suggests some derivatives can exert effects via the MAPK pathway, indicating a key role for this signaling cascade.[10]
Experimental Protocols
This section details standardized methodologies for the isolation, purification, and biological evaluation of this compound and its analogs.
General Workflow for Isolation and Evaluation
The discovery and characterization of novel Andrastin derivatives typically follow a multi-step process beginning with fungal culture and ending with specific bioassays.
Protocol: Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan (B1609692) crystals.[15] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (Andrastin derivatives) dissolved in DMSO
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Return the plate to the incubator for 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Protein Farnesyltransferase (FTase) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic transfer of a farnesyl group to a protein or peptide substrate. Non-radioactive, fluorescence-based methods are common.[16]
Principle: The assay uses a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). When FTase successfully transfers a farnesyl group from FPP to the peptide, the hydrophobicity of the peptide changes, leading to a change in the fluorescent signal. Inhibitors prevent this reaction, thus preventing the change in fluorescence.[16]
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescent peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)
-
Test compounds (Andrastin derivatives)
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing assay buffer, FPP, and the fluorescent peptide substrate.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells of the microplate. Include positive controls (known FTase inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Addition: Initiate the reaction by adding FTase to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., λex/em = 340/550 nm for a dansyl-peptide).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control wells. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion and Future Directions
This compound derivatives and analogs constitute a rich source of biologically active molecules with demonstrated potential, particularly in oncology. Their well-defined mechanism of action, centered on the inhibition of protein farnesyltransferase and the subsequent disruption of Ras/MAPK signaling, provides a solid foundation for rational drug design and development. The quantitative data summarized herein highlights the potency of several analogs against various cancer cell lines.
Future research should focus on the synthesis of novel derivatives to improve potency and selectivity, thereby reducing potential off-target effects. A deeper investigation into the structure-activity relationships (SAR) will be crucial for optimizing the therapeutic index of these compounds. Furthermore, exploring their efficacy in more complex in vivo models and combination therapies will be essential steps in translating the promise of this compound analogs into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction and evaluation of protein farnesyltransferase inhibition by commercial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three new andrastin derivatives from the endophytic fungus Penicillium vulpinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
Andrastin D in Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin D is a meroterpenoid secondary metabolite produced by various fungi, most notably species within the genus Penicillium, such as Penicillium roqueforti and Penicillium chrysogenum.[1][2] As a member of the andrastin family of compounds, it shares a characteristic 6,6,6,5-tetracarbocyclic skeleton.[3] Andrastins, including this compound, have garnered significant interest from the scientific community due to their noteworthy biological activities. They are recognized as inhibitors of protein farnesyltransferase, an enzyme implicated in the post-translational modification of Ras proteins, which are key players in cell signaling and are often dysregulated in cancer.[4][5] This inhibitory action positions andrastins as potential leads for the development of novel anticancer agents.[2][4] Furthermore, some studies have suggested their ability to inhibit the efflux of anticancer drugs from multidrug-resistant cancer cells, indicating a potential role in overcoming drug resistance.[5] This technical guide provides a comprehensive overview of this compound within the context of fungal secondary metabolism, detailing its biosynthetic pathway, regulatory mechanisms, and methods for its study.
Biosynthesis of this compound
The biosynthesis of andrastins is a complex process that begins with precursors from primary metabolism and involves a series of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster (BGC).
The adr Gene Cluster
In Penicillium roqueforti, the genes responsible for the biosynthesis of andrastins are organized in a BGC named the adr cluster.[2][6] This cluster spans approximately 29.4 kbp and in P. roqueforti CECT 2905, it comprises ten genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[2][6] Notably, the adrB gene, found in the adr cluster of P. chrysogenum, exists as a residual pseudogene in P. roqueforti.[6] The functions of the proteins encoded by these genes have been inferred through sequence homology and functional studies, primarily focused on Andrastin A biosynthesis.[2][6]
Table 1: Genes of the adr Cluster in P. roqueforti and their Putative Functions
| Gene | Putative Function | Homology/Notes |
| adrA | Cytochrome P450 monooxygenase | Involved in later oxidation steps of the andrastin scaffold.[6] |
| adrC | Major Facilitator Superfamily (MFS) transporter | Required for andrastin production, but may not be directly involved in secretion.[6] |
| adrD | Polyketide synthase (PKS) | Synthesizes the initial polyketide moiety.[6] |
| adrE | Ketoreductase | Involved in the reduction of keto groups during biosynthesis.[6] |
| adrF | Short-chain dehydrogenase/reductase (SDR) | Participates in redox reactions on the andrastin core.[6] |
| adrG | Prenyltransferase | Catalyzes the attachment of a farnesyl group to the polyketide.[6] |
| adrH | FAD-dependent monooxygenase | Involved in the epoxidation of the farnesyl group.[2][6] |
| adrI | Terpene cyclase | Catalyzes the complex cyclization cascade to form the andrastin skeleton.[2][6] |
| adrJ | Acetyltransferase | Responsible for acetylation of hydroxyl groups.[6] |
| adrK | Methyltransferase | Involved in methylation steps during biosynthesis.[6] |
Proposed Biosynthetic Pathway
The biosynthesis of andrastins is a hybrid pathway combining elements of polyketide and terpenoid biosynthesis. The proposed pathway, primarily elucidated for Andrastin A, serves as a strong model for the formation of this compound.[2][6]
-
Initiation: The pathway is initiated by the polyketide synthase (PKS) AdrD, which synthesizes 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA and malonyl-CoA.[2]
-
Prenylation: The prenyltransferase AdrG attaches a farnesyl pyrophosphate (FPP) molecule to DMOA.[2]
-
Epoxidation and Cyclization: The farnesyl moiety undergoes epoxidation by the FAD-dependent monooxygenase AdrH.[2] Subsequently, the terpene cyclase AdrI catalyzes a complex cascade of cyclization reactions to form the characteristic 6,6,6,5-tetracarbocyclic andrastin skeleton.[2]
-
Tailoring Reactions: A series of tailoring enzymes, including P450 monooxygenases (AdrA), reductases (AdrE, AdrF), and an acetyltransferase (AdrJ), modify the andrastin core to produce the various andrastin analogs, including this compound.[6] The specific sequence of these tailoring steps leading to this compound is not yet fully elucidated but is believed to involve oxidation and other modifications of the andrastin backbone.
Regulation of this compound Biosynthesis
The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulation of this compound is not fully understood, insights can be drawn from the broader understanding of secondary metabolism regulation in Penicillium species.
Key regulatory elements include:
-
Global Regulators: The LaeA/VeA/VelB (Velvet) complex is a key global regulatory system in fungi that governs the expression of many secondary metabolite gene clusters.[1] Studies have shown that the disruption of laeA in P. roqueforti leads to a significant reduction in the production of Andrastin A, indicating a positive regulatory role for LaeA in andrastin biosynthesis.[2]
-
pH-Responsive Regulation: The PacC transcription factor is a key regulator of gene expression in response to ambient pH.[6][7] PacC can act as either an activator or a repressor of secondary metabolite gene clusters depending on the pH of the environment.[7] The presence of PacC binding sites in the promoter regions of genes within the adr cluster would suggest a role for pH in regulating this compound production.
-
Carbon Catabolite Repression: The production of many secondary metabolites is repressed in the presence of readily available carbon sources like glucose. This regulation is often mediated by the CreA transcription factor.
Quantitative Data
Specific quantitative data for this compound production is limited in the available literature. However, studies on the related compound Andrastin A in P. roqueforti provide valuable insights into the potential production levels and the impact of genetic modifications.
Table 2: Production of Andrastin A in Penicillium roqueforti
| Strain | Culture Condition | Andrastin A Production (µg/g dry weight) | Reference |
| P. roqueforti CECT 2905 (Wild-Type) | YES agar (B569324), 15 days, 28°C | 686 | [2] |
| P. roqueforti ΔPrlaeA transformants | YES agar, 15 days, 28°C | 1.5 - 2.3 | [2] |
| P. roqueforti RNAi-silenced adr genes | YES agar | 8.6% - 57.7% of wild-type levels | [6] |
In a study of European blue cheeses, this compound was found to be present in approximately 5- to 20-fold lower amounts than Andrastin A.[5]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Fungal Culture
This protocol is a generalized procedure based on methods for the extraction of fungal secondary metabolites. Optimization may be required for specific fungal strains and culture conditions.
-
Culture and Harvest:
-
Grow the Penicillium strain on a suitable solid or in a liquid medium known to support andrastin production (e.g., YES agar or broth).
-
After a suitable incubation period (e.g., 14-21 days for solid culture), harvest the fungal biomass and the culture medium.
-
-
Extraction:
-
For solid cultures, homogenize the entire culture (mycelium and agar) and extract with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v).
-
For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelial biomass separately after homogenization with a polar solvent like methanol or acetone.
-
Combine the organic extracts.
-
-
Concentration:
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Solid-Phase Extraction (SPE): The crude extract can be subjected to SPE for initial cleanup. A C18 cartridge is a suitable choice for retaining meroterpenoids.
-
Condition the C18 cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with a series of increasing concentrations of methanol in water to elute compounds of increasing polarity.
-
Collect fractions and analyze for the presence of this compound by TLC or LC-MS.
-
-
Column Chromatography: Further purification can be achieved using silica (B1680970) gel column chromatography with a gradient of ethyl acetate in hexane.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water is recommended.
-
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters should be optimized for the instrument used.
-
Sample Preparation:
-
Prepare a crude or partially purified extract as described in Protocol 1.
-
Accurately weigh a known amount of the extract and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS System and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ions can be determined by fragmentation of a pure standard.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at a range of concentrations.
-
Analyze the samples and the calibration standards by LC-MS/MS.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
-
Protocol 3: RNA-Mediated Gene Silencing of adr Cluster Genes
This protocol is adapted from the methodology used to silence genes in the adr cluster of P. roqueforti.[6]
-
Plasmid Construction:
-
Amplify a short fragment (e.g., 200-400 bp) of the target adr gene using PCR with primers containing appropriate restriction sites (e.g., NcoI).
-
Digest the PCR product and the silencing vector (e.g., pJL43-RNAi) with the corresponding restriction enzyme.
-
-
Fungal Transformation:
-
Prepare protoplasts of P. roqueforti.
-
Select for transformants on a regeneration medium containing the appropriate selection agent (e.g., phleomycin).
-
-
Screening and Verification of Silencing:
-
Isolate genomic DNA from the transformants and confirm the integration of the silencing cassette by PCR.
-
Extract total RNA from the transformants and the wild-type strain grown under conditions that induce andrastin production.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the transcript levels of the target adr gene, confirming successful silencing.
-
-
Phenotypic Analysis:
-
Culture the silenced mutants and the wild-type strain under identical conditions.
-
Extract the secondary metabolites and analyze the production of this compound by LC-MS/MS to determine the effect of gene silencing.
-
Conclusion
This compound represents a promising class of fungal secondary metabolites with potential applications in drug development, particularly in the field of oncology. While much of the detailed molecular and genetic research has focused on its close analog, Andrastin A, the knowledge gained from these studies provides a solid foundation for the investigation of this compound. The identification of the adr gene cluster in P. roqueforti has opened up avenues for manipulating the biosynthetic pathway to potentially enhance the production of this compound or to generate novel analogs through synthetic biology approaches. Future research should focus on elucidating the specific tailoring steps leading to this compound, unraveling the intricate regulatory networks that control its production, and conducting more extensive biological evaluations to fully realize its therapeutic potential. The protocols and information provided in this technical guide serve as a valuable resource for researchers embarking on the study of this fascinating fungal metabolite.
References
- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecfgs.org [ecfgs.org]
- 4. Protonation-Initiated Cyclization by a Class II Terpene Cyclase Assisted by Tunneling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protonation‐Initiated Cyclization by a Class II Terpene Cyclase Assisted by Tunneling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Andrastin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin D is a meroterpenoid natural product exhibiting notable biological activity, including the inhibition of protein farnesyltransferase, an enzyme implicated in oncogenic Ras protein signaling.[1][2][3] This compound, along with its structural analogs Andrastins A, B, and C, is produced by various fungi, most notably Penicillium species such as P. roqueforti, the ripening agent in blue-mold cheeses.[1][2][4][5] The potential of this compound as a lead compound in the development of anticancer therapeutics necessitates robust and reproducible purification protocols. These application notes provide a detailed overview of the extraction and purification of this compound from fungal cultures or contaminated matrices, leveraging a combination of normal-phase and reverse-phase ion-exchange chromatography.
Data Presentation
The following table summarizes the quantitative data regarding the abundance of this compound and its analogs as found in European blue cheeses, providing a reference for expected yields from natural sources.[1][2]
| Compound | Relative Abundance compared to Andrastin A | Concentration Range in Blue Cheese (µg/g) | Median Concentration in Blue Cheese (µg/g) |
| Andrastin A | 1x | 0.1 - 3.7 | 2.4 |
| Andrastin B | ~0.2x (5-fold lower) | Not explicitly stated | Not explicitly stated |
| Andrastin C | ~0.33x (3-fold lower) | Not explicitly stated | Not explicitly stated |
| This compound | 0.05x - 0.2x (5 to 20-fold lower) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound. The protocol is based on established methods for the isolation of andrastin analogs from complex matrices.[1][2]
Extraction of Andrastins from Fungal Culture or Cheese Matrix
This protocol describes a general method for the extraction of andrastins.
Materials:
-
Fungal mycelia or blue cheese sample
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate
-
Homogenizer/blender
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Homogenize the fungal mycelia or cheese sample with ethyl acetate (e.g., 10 g of sample in 50 mL of EtOAc).
-
Repeat the extraction process three times to ensure exhaustive recovery of the metabolites.
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the drying agent and any particulate matter.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.
Purification by Normal-Phase Chromatography
This step serves as an initial clean-up to separate andrastins from highly nonpolar and highly polar impurities.
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Crude extract from Step 1
-
Solvents for elution (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a silica gel column of appropriate dimensions based on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity. A suggested starting point is a gradient from 100% hexane to 100% ethyl acetate.
-
Collect fractions and monitor the elution of compounds by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing andrastins, as identified by comparison with a standard if available, and concentrate them using a rotary evaporator.
Purification by Reverse-Phase Ion-Exchange Chromatography
This final polishing step separates the different andrastin analogs.
Materials:
-
A combined reverse-phase and anion-exchange solid-phase extraction (SPE) column (e.g., Oasis MAX) or a similar stationary phase for column chromatography.
-
Partially purified andrastin fraction from Step 2.
-
Solvents for elution (e.g., methanol (B129727), acetonitrile (B52724), water, and a weak acid like formic acid for pH adjustment).
-
HPLC system for analysis and/or purification.
Procedure:
-
Condition the reverse-phase ion-exchange column according to the manufacturer's instructions.
-
Dissolve the andrastin-containing fraction in a solvent compatible with the initial mobile phase.
-
Load the sample onto the column.
-
Elute with a gradient of increasing organic solvent (e.g., acetonitrile or methanol in water, potentially with a constant low concentration of a weak acid). The ion-exchange functionality will aid in the separation of the acidic andrastin compounds.
-
Collect fractions and analyze for the presence of this compound using HPLC-UV/MS.
-
Pool the pure fractions of this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the sequential steps involved in the purification of this compound.
Caption: A flowchart of the this compound purification process.
Signaling Pathway: Inhibition of Farnesyltransferase by this compound
This compound's primary mechanism of action is the inhibition of protein farnesyltransferase (PFTase). This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of signal transduction pathways, including the MAPK cascade, that regulate cell growth, differentiation, and survival. By inhibiting PFTase, this compound prevents the farnesylation of Ras, leading to its mislocalization and inactivation, thereby disrupting downstream signaling.
Caption: this compound inhibits farnesyltransferase, disrupting Ras signaling.
References
- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Andrastin A and barceloneic acid metabolites, protein farnesyl transferase inhibitors from Penicillium albocoremium: chemotaxonomic significance and pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Andrastin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin D is a meroterpenoid natural product produced by various fungi, notably from the Penicillium genus.[1][2] As an inhibitor of protein farnesyltransferase, this compound holds potential as a lead compound in anticancer drug development.[1][2] Its complex tetracyclic structure necessitates robust and reliable analytical methods for its detection, quantification, and characterization in various matrices, including fungal fermentation broths and purified samples.
This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic and spectroscopic techniques.
I. Physicochemical and Spectroscopic Data
A comprehensive understanding of this compound's properties is crucial for method development.
Table 1: Physicochemical and High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₆ | [3] |
| Molecular Weight | 470.6 g/mol | Calculated |
| Appearance | Colorless oil | [4] |
| HRESIMS [M+Na]⁺ | m/z 493.2561 | [4] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 1 | 27.8 (CH₂) | 2.32 (m), 1.01 (dt, 12.0, 5.5) |
| 2 | 23.4 (CH) | 1.59 (m) |
| 3 | 77.1 (CH) | 4.65 (m) |
| 4 | 37.0 (C) | |
| 5 | 47.7 (CH) | 1.78 (m) |
| 6 | 16.9 (CH₂) | 2.02 (m), 1.81 (m) |
| 7 | 30.8 (CH₂) | 2.81 (td, 13.5, 3.5), 2.36 (m) |
| 8 | 38.6 (C) | |
| 9 | 53.5 (CH) | 2.19 (s) |
| 10 | 52.3 (C) | |
| 11 | 126.4 (CH) | 5.82 (s) |
| 12 | 132.9 (C) | |
| 13 | 47.8 (C) | |
| 14 | 70.6 (C) | |
| 15 | 210.6 (C) | |
| 16 | 72.1 (C) | |
| 17 | 206.8 (C) | |
| 18 | 24.5 (CH₃) | 1.25 (s) |
| 19 | 19.9 (CH₃) | 1.18 (s) |
| 20 | 18.9 (CH₃) | 1.68 (s) |
| 21 | 204.5 (CH) | 10.1 (s) |
| 22 | 170.7 (C) | |
| 23 | 21.3 (CH₃) | 2.12 (s) |
| 24 | 28.5 (CH₃) | 0.88 (s) |
| 25 | 21.6 (CH₃) | 0.86 (s) |
| 26 | 19.9 (CH₃) | 1.15 (s) |
| 27 | 167.3 (C) | |
| 28 | 51.8 (CH₃) | 3.67 (s) |
II. Experimental Protocols
A. Extraction of this compound from Penicillium sp. Culture
This protocol outlines the extraction of this compound from a solid rice medium culture of a Penicillium species.
Materials:
-
Penicillium sp. culture grown on rice medium
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Formic acid (FA), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (0.45 µm)
Procedure:
-
Harvest the fungal culture from the solid rice medium.
-
Macerate the culture material and extract overnight with a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.[5]
-
Perform ultrasonication of the mixture for 30 minutes to enhance extraction efficiency.[5]
-
Filter the extract through filter paper to remove solid debris.
-
Repeat the extraction process twice more with the same solvent mixture.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Dry the crude extract over anhydrous sodium sulfate.
-
The resulting crude extract can be used for further purification or direct analysis.
B. High-Performance Liquid Chromatography (HPLC-UV/PDA) Method for this compound Analysis
This protocol provides a general HPLC method suitable for the separation and detection of this compound. Method optimization may be required based on the specific sample matrix and available instrumentation.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm
Procedure:
-
Prepare standard solutions of purified this compound in methanol at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Dissolve the crude extract or purified samples in methanol to a known concentration.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards.
Table 3: HPLC-UV/PDA Method Validation Parameters (Hypothetical Data for this compound)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Detection
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is adapted from methods used for similar fungal metabolites.[6]
Instrumentation and Conditions:
-
LC System: A Waters Acquity UPLC or similar.
-
Mass Spectrometer: A Xevo TQ-S micro or similar triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-4.0 min: 30% to 80% B (linear gradient)
-
4.0-7.0 min: 80% B (isocratic)
-
7.0-7.2 min: 80% to 30% B (linear gradient)
-
7.2-8.5 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL[5]
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 2.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 700 L/h
Multiple Reaction Monitoring (MRM) Parameters:
-
Precursor Ion (m/z): 471.3 (for [M+H]⁺)
-
Product Ions (m/z): To be determined by infusion of a pure standard of this compound. Common fragments would arise from the loss of water, acetate, and other neutral losses from the parent molecule.
Procedure:
-
Prepare standards and samples as described in the HPLC-UV protocol.
-
Optimize MS parameters (cone voltage, collision energy) by infusing a standard solution of this compound.
-
Set up the MRM transitions for this compound.
-
Inject the standards and samples to acquire data.
-
Process the data using appropriate software to identify and quantify this compound based on the specific MRM transitions and retention time.
III. Visualizations
A. Biosynthetic Pathway of Andrastin A (including this compound)
The following diagram illustrates the biosynthetic pathway leading to Andrastin A, with this compound as a key intermediate.[1]
Caption: Biosynthetic pathway of Andrastin A, highlighting this compound.
B. Experimental Workflow for this compound Analysis
The diagram below outlines the general workflow for the extraction and analysis of this compound from a fungal culture.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemotaxonomic profiling of Penicillium setosum using high-resolution mass spectrometry (LC-Q-ToF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Note: Quantification of Andrastin D using High-Performance Liquid Chromatography (HPLC)
Introduction
Andrastin D is a meroterpenoid natural product belonging to a class of compounds with diverse and interesting biological activities. As research into the therapeutic potential and biosynthetic pathways of andrastins continues, the need for a reliable analytical method for quantification is critical. This application note presents a detailed protocol for the quantification of this compound in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample mixture. Quantification is achieved by detecting the analyte using a UV-Vis detector at a specified wavelength and comparing the peak area to a standard curve generated from known concentrations of an this compound reference standard. The protocol is designed to be a starting point for method development and validation in your laboratory.
Method Parameters
A summary of the chromatographic conditions is provided in Table 1. These parameters are based on typical conditions for the analysis of similar meroterpenoid compounds and should be optimized for your specific application and instrumentation.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Alternative Gradient: See Protocol Details | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 30 minutes |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
3. Sample Preparation
The following is a general guideline for sample extraction from a fungal culture, which can be adapted for other matrices.
-
Extraction: For a fungal culture grown on solid agar (B569324), excise and weigh a portion of the agar and mycelium. Extract the sample overnight with an appropriate volume of an organic solvent mixture, such as ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) with 1% formic acid.[1]
-
Sonication and Filtration: Sonicate the mixture for 30 minutes to ensure complete extraction.[1] Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.[1]
-
Dilution: Dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the range of the calibration curve.
4. HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject each of the working standard solutions (e.g., 10 µL) and record the peak area at the retention time corresponding to this compound. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extracts and record the chromatograms.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the injected sample. Account for any dilution factors to determine the final concentration in the original sample.
5. Method Validation (Illustrative Data)
This method should be validated according to standard guidelines (e.g., ICH). The following table provides an example of expected performance data.
Table 2: Illustrative Method Validation Parameters
| Parameter | Specification | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL |
Visualizations
Experimental Workflow for this compound Quantification
References
Application Note: Quantitative Analysis of Andrastin D by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Andrastin D, a meroterpenoid produced by various Penicillium species. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. A detailed protocol for sample preparation from fungal cultures, along with recommended LC-MS/MS parameters, is provided. This method is intended for researchers, scientists, and drug development professionals engaged in natural product analysis, fungal metabolomics, and preclinical research involving this compound.
Introduction
This compound is a member of the andrastin family of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. Produced by fungi of the genus Penicillium, such as Penicillium chrysogenum and Penicillium roqueforti, andrastins have garnered interest for their potential biological activities, including the inhibition of protein farnesyltransferase, an enzyme implicated in cancer.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for understanding its biosynthesis, bioactivity, and potential as a therapeutic agent. This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation: Extraction of this compound from Penicillium Culture
This protocol is adapted from established methods for the extraction of secondary metabolites from fungal cultures.[2][3]
1.1. Materials and Reagents:
-
Penicillium sp. culture grown on Yeast Extract Sucrose (YES) agar (B569324) or in a liquid medium.
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Anhydrous sodium sulfate
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
1.2. Extraction Procedure:
-
For agar cultures, excise and chop the agar medium containing the fungal mycelium into small pieces. For liquid cultures, separate the mycelium from the broth by filtration.
-
Transfer the fungal material (agar pieces or mycelium) and the culture filtrate into a suitable flask.
-
Add a 3:2:1 (v/v/v) mixture of ethyl acetate:dichloromethane:methanol containing 1% formic acid to the flask, ensuring the fungal material is fully submerged. Use approximately 50 mL of solvent mixture for every 10 g of fungal material.[2]
-
Agitate the mixture overnight on a shaker at room temperature.
-
Sonicate the mixture for 30 minutes to enhance cell lysis and extraction.[2]
-
Filter the mixture through Whatman No. 1 filter paper to separate the organic extract from the solid residue.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Vortex the reconstituted extract for 1 minute to ensure complete dissolution.
-
Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
LC-MS/MS Method
The following are recommended starting conditions for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
2.1. Liquid Chromatography:
-
Instrument: A UHPLC system such as a Waters Acquity UPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[4][5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 30% to 80% B over 4 minutes, hold at 80% B for 3 minutes, then return to initial conditions and re-equilibrate for 1.5 minutes.[4]
-
Flow Rate: 0.3 mL/min[4]
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2.2. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer such as a Waters Xevo TQ-S or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/hr
-
Cone Gas Flow: 150 L/hr
2.3. MRM Parameters for this compound:
Note: Specific MRM transitions and optimized collision energies for this compound are not widely available in the published literature and should be determined empirically. The following table provides a proposed approach for method development.
The molecular formula for this compound is C₂₈H₃₆O₇, with a monoisotopic mass of 484.2461 g/mol . The precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 485.25.
Table 1: Proposed MRM Parameters for this compound Method Development
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 485.25 | To be determined | 0.05 | To be optimized | To be optimized |
| This compound | 485.25 | To be determined | 0.05 | To be optimized | To be optimized |
Strategy for MRM Method Development:
-
Infuse a standard solution of this compound into the mass spectrometer to obtain a full scan MS spectrum and confirm the mass of the precursor ion ([M+H]⁺).
-
Perform a product ion scan of the precursor ion at various collision energies (e.g., 15-40 eV) to identify the most abundant and stable fragment ions.
-
Select at least two specific and intense product ions for the MRM transitions.
-
Optimize the cone voltage and collision energy for each transition to maximize the signal intensity.
Data Presentation
Quantitative data for a validated this compound assay is not currently available in the public domain. The following table is a template that should be populated with experimental data upon method validation.
Table 2: Representative Quantitative Performance of the this compound LC-MS/MS Method (Hypothetical Data)
| Parameter | Result |
| Retention Time (min) | e.g., 5.2 |
| Linearity (R²) | e.g., >0.99 |
| Linear Range (ng/mL) | e.g., 1 - 500 |
| Limit of Detection (LOD) (ng/mL) | e.g., 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | e.g., 1.0 |
| Recovery (%) | e.g., 85 - 105 |
| Intra-day Precision (%RSD) | e.g., <10 |
| Inter-day Precision (%RSD) | e.g., <15 |
Visualization of Experimental Workflow and Biosynthetic Pathway
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
This application note provides a framework for the quantitative analysis of this compound using LC-MS/MS. The described sample preparation protocol and initial LC-MS/MS conditions offer a solid starting point for researchers. Due to the lack of publicly available validated quantitative data, users are strongly encouraged to perform in-house method development and validation to establish specific MRM transitions, optimize instrument parameters, and determine the performance characteristics of the assay for their specific application and matrix.
References
- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PrlaeA Affects the Production of Roquefortine C, Mycophenolic Acid, and Andrastin A in Penicillium roqueforti, but It Has Little Impact on Asexual Development | MDPI [mdpi.com]
- 4. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 5. The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Andrastin D In Vitro Cell-Based Assays
Introduction
Andrastin D is a meroterpenoid natural product isolated from Penicillium sp. FO-3929.[1] It belongs to a class of compounds known for their bioactivity, including the inhibition of key cellular enzymes. This compound has been identified as a potent inhibitor of protein farnesyltransferase (PFTase), an enzyme critical for the post-translational modification of various proteins, most notably the Ras family of small GTPases.[1][2] The farnesylation of Ras proteins is a prerequisite for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[3] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making PFTase a strategic target for anticancer therapeutic development.[2][4]
Furthermore, related compounds like Andrastin A have been shown to inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump responsible for multidrug resistance (MDR) in cancer cells.[5][6] This suggests that this compound may also possess P-gp inhibitory activity, presenting a dual mechanism for anticancer effects: direct inhibition of oncogenic signaling and reversal of chemoresistance.
These application notes provide a summary of the known inhibitory activities of this compound and detailed protocols for its evaluation in common in vitro cell-based assays.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound and related analogs against protein farnesyltransferase has been quantified. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Protein Farnesyltransferase (PFTase) | 25.7 | |
| Andrastin A | Protein Farnesyltransferase (PFTase) | 24.9 | [2][7] |
| Andrastin B | Protein Farnesyltransferase (PFTase) | 47.1 | [2][7] |
| Andrastin C | Protein Farnesyltransferase (PFTase) | 13.3 | [2][7] |
Signaling Pathway and Experimental Workflows
1. Ras Farnesylation and Signaling Pathway
The diagram below illustrates the role of protein farnesyltransferase (PFTase) in the Ras signaling cascade and the mechanism of inhibition by this compound. PFTase catalyzes the attachment of a farnesyl group to the C-terminus of the Ras protein, a critical step for its membrane association and function. By inhibiting PFTase, this compound prevents Ras processing, thereby blocking downstream oncogenic signaling.
Caption: Mechanism of this compound as a PFTase inhibitor in the Ras pathway.
2. Experimental Workflow: PFTase Inhibition Assay
This workflow outlines a fluorescence-based assay to determine the IC50 value of this compound against PFTase. The assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate analog to a peptide substrate.
Caption: Workflow for a fluorescence-based PFTase inhibition assay.
3. Experimental Workflow: P-gp Inhibition (Calcein-AM) Assay
This diagram shows the workflow for a cell-based assay to screen for P-glycoprotein (P-gp) inhibition using Calcein-AM, a fluorescent P-gp substrate. Inhibition of P-gp by this compound results in the intracellular accumulation of fluorescent calcein.
Caption: Workflow for the Calcein-AM fluorescence-based P-gp inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Protein Farnesyltransferase (PFTase) Inhibition Assay
This protocol describes a non-radioactive, fluorescence-based method to determine the inhibitory activity of this compound against PFTase.[8][9]
Materials:
-
Recombinant human PFTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated-GCVLS peptide substrate (or similar CaaX peptide)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl₂, 5 mM MgCl₂, 1 mM DTT
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Further dilute these solutions in Assay Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.
-
Assay Reaction: a. In each well of the 96-well plate, add 5 µL of the diluted this compound solution or DMSO for "no inhibition" controls. b. Prepare a master mix containing Assay Buffer, PFTase (e.g., 50 nM final concentration), and Dansylated-GCVLS peptide (e.g., 1 µM final concentration). c. Add 40 µL of the master mix to each well. d. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: a. Prepare a solution of FPP in Assay Buffer. b. Add 5 µL of the FPP solution (e.g., 500 nM final concentration) to each well to start the reaction. c. Mix gently by tapping the plate.
-
Incubation and Measurement: a. Incubate the plate at 37°C for 60 minutes, protected from light. b. Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Data Analysis: a. Subtract the background fluorescence from wells containing no enzyme. b. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_DMSO_Control)) c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM
This protocol details a common method to assess the ability of this compound to inhibit P-gp-mediated efflux in a cell-based system.[10]
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1 or LLC-PK1-MDR1) and the corresponding parental cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Verapamil or PSC833 (positive control P-gp inhibitor)
-
Calcein-AM (P-gp substrate)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Cell Seeding: a. Seed the P-gp overexpressing cells and parental cells into a 96-well black, clear-bottom plate at a density that allows them to reach a confluent monolayer after 24-48 hours. b. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and Verapamil (positive control) in Assay Buffer at 2x the final desired concentration.
-
Inhibition Assay: a. On the day of the assay, gently wash the cell monolayers twice with pre-warmed (37°C) Assay Buffer. b. Add 50 µL of the diluted this compound or control solutions to the appropriate wells. Add 50 µL of Assay Buffer to control wells. c. Pre-incubate the plate at 37°C for 30 minutes.
-
Substrate Loading: a. Prepare a 2x solution of Calcein-AM (e.g., 1 µM) in Assay Buffer. b. Add 50 µL of the Calcein-AM solution to each well for a final concentration of 0.5 µM. c. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: a. After incubation, wash the cells three times with ice-cold Assay Buffer to stop the reaction and remove extracellular Calcein-AM. b. Add 100 µL of fresh Assay Buffer to each well. c. Immediately measure the intracellular fluorescence using a plate reader (Ex: ~485 nm, Em: ~520 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells without cells). b. Calculate the fold-increase in fluorescence for each this compound concentration compared to the untreated control. c. Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value. The parental cell line can be used to confirm that the effects are specific to P-gp activity.
References
- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrastin A | Farnesyltransferase inhibitor | Hello Bio [hellobio.com]
- 6. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Andrastin D as a Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin D is a meroterpenoid compound isolated from Penicillium sp. that has been identified as a potent inhibitor of farnesyltransferase (FTase).[1][2] Farnesyltransferase is a crucial enzyme in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases.[3][4] The farnesylation of Ras proteins is essential for their localization to the plasma membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival.[3][4] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making farnesyltransferase a compelling target for the development of anticancer therapeutics.[5]
These application notes provide detailed protocols for the use of this compound in experimental settings to study its inhibitory effects on farnesyltransferase and its subsequent impact on cellular processes.
Data Presentation
The inhibitory activity of Andrastin family compounds against protein farnesyltransferase has been evaluated in vitro. While the specific IC50 value for this compound is not explicitly detailed in the reviewed literature, the available data for related Andrastin compounds demonstrate potent inhibition.
Table 1: Inhibitory Activity of Andrastin Analogs against Farnesyltransferase
| Compound | IC50 (µM) | Source |
| Andrastin A | 24.9 | [6] |
| Andrastin B | 47.1 | [6] |
| Andrastin C | 13.3 | [6] |
| This compound | Potent Inhibitor* | [1][7] |
*Andrastins A-D are described as potent inhibitors of farnesyl transferase.[7]
Signaling Pathway
Farnesyltransferase plays a critical role in the initial step of the post-translational modification of Ras proteins. This modification is essential for tethering Ras to the inner surface of the plasma membrane, where it can be activated and engage with downstream effector proteins to initiate signaling cascades like the MAPK and PI3K/Akt pathways. This compound, by inhibiting farnesyltransferase, prevents this crucial membrane localization, thereby blocking Ras-mediated signal transduction.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound on farnesyltransferase. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
This compound
-
Farnesyl pyrophosphate (FPP)
-
Dansylated-GCVLS peptide substrate (or similar fluorescently labeled CaaX peptide)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute these solutions in Assay Buffer to achieve the desired final concentrations for the assay. A DMSO concentration of ≤1% in the final reaction mixture is recommended to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or DMSO (for control wells)
-
Recombinant farnesyltransferase enzyme
-
-
Include control wells:
-
No Enzyme Control: Assay Buffer, substrate, and FPP (no FTase).
-
No Inhibitor Control: Assay Buffer, FTase, substrate, and FPP with DMSO.
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Dansylated-GCVLS peptide substrate and farnesyl pyrophosphate to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (No Enzyme Control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the No Inhibitor Control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of a colorimetric MTT assay to assess the effect of this compound on the viability of cancer cell lines.[8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a line with a known Ras mutation)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of Ras Processing
This protocol is designed to qualitatively assess the inhibitory effect of this compound on Ras farnesylation within a cellular context. Inhibition of farnesyltransferase leads to an accumulation of the unprocessed, cytosolic form of Ras, which exhibits a slightly slower migration on an SDS-PAGE gel compared to the processed, farnesylated form.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras (pan-Ras or isoform-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound for a specified time.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-Ras antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection:
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Compare the bands in the treated and untreated lanes. A shift to a higher molecular weight in the this compound-treated samples indicates an accumulation of unprocessed Ras, confirming the inhibition of farnesylation.
-
References
- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Andrastin D: A Potent Tool for Investigating Protein Prenylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin D is a naturally occurring meroterpenoid produced by the fungus Penicillium roqueforti.[1][2] It has garnered significant interest in the scientific community as a potent and specific inhibitor of protein farnesyltransferase (FTase).[1][3][4] This enzyme plays a crucial role in the post-translational modification of a variety of cellular proteins, a process known as prenylation. The attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif targets these proteins to cellular membranes, a prerequisite for their biological activity.
Key among the farnesylated proteins is the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are critical regulators of signal transduction pathways controlling cell proliferation, differentiation, and survival.[5] Mutations in Ras genes are frequently found in human cancers, making the Ras signaling pathway a prime target for anti-cancer drug development. By inhibiting farnesyltransferase, this compound prevents the membrane localization and subsequent activation of Ras and other farnesylated proteins, thereby disrupting their downstream signaling cascades. This property makes this compound an invaluable tool for studying the intricate processes of protein prenylation and for exploring potential therapeutic strategies targeting prenylation-dependent pathways.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in studying protein prenylation.
Mechanism of Action
This compound functions as a competitive inhibitor of farnesyltransferase, likely competing with the farnesyl pyrophosphate substrate. By blocking the farnesylation of proteins like Ras, this compound prevents their attachment to the inner surface of the plasma membrane. This sequestration of Ras in the cytoplasm renders it unable to interact with its downstream effectors, such as Raf and PI3K, thereby inhibiting the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
Data Presentation
Inhibitory Activity of Andrastin Analogs against Protein Farnesyltransferase
| Compound | IC50 (µM) |
| Andrastin A | 24.9 |
| Andrastin B | 47.1 |
| Andrastin C | 13.3 |
| This compound | 25.7 |
IC50 values represent the concentration of the compound required to inhibit 50% of the protein farnesyltransferase activity in vitro.
Cytotoxicity of Andrastin-Type Meroterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71 |
| HCT116 (Colon Cancer) | 78.63 ± 2.85 | |
| SW480 (Colon Cancer) | 95.54 ± 1.46 | |
| Peniandrastin A | T cells (Concanavalin A-induced) | >30 |
| B cells (LPS-induced) | 26.27 ± 1.21 | |
| Peniandrastin C | T cells (Concanavalin A-induced) | 36.52 ± 1.34 |
| B cells (LPS-induced) | 16.75 ± 1.18 |
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on farnesyltransferase activity in a cell-free system. The assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate analog to a peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well black microplate, add 10 µL of each this compound dilution or vehicle control.
-
Add 70 µL of Assay Buffer containing the dansylated peptide substrate (final concentration, e.g., 1 µM) and FPP (final concentration, e.g., 0.5 µM) to each well.
-
To initiate the reaction, add 20 µL of recombinant FTase (final concentration, e.g., 50 nM) to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Protein Prenylation in Cells
This protocol allows for the visualization of the accumulation of unprenylated proteins within cells treated with this compound. Unprenylated proteins often exhibit a slight shift in their electrophoretic mobility.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against a farnesylated protein (e.g., anti-Ras, anti-HDJ2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the bands to detect a shift in mobility or an accumulation of the unprenylated form of the target protein in this compound-treated samples.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a further 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Visualizations
Caption: The protein prenylation pathway and the inhibitory action of this compound.
Caption: The Ras signaling pathway and the impact of this compound.
References
- 1. This compound | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 3. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Andrastin D in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin D is a meroterpenoid compound isolated from Penicillium species. It belongs to a class of molecules known for their inhibitory effects on protein farnesyltransferase (PFTase). This enzyme catalyzes the attachment of a farnesyl group to the C-terminus of specific proteins, a critical post-translational modification for their proper localization and function. One of the most well-known substrates of PFTase is the Ras protein, a key component of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development. By inhibiting PFTase, this compound can disrupt aberrant Ras signaling, leading to the suppression of cancer cell proliferation and the induction of apoptosis.
These application notes provide a summary of the known effects of andrastin-related compounds on cancer cell lines and detailed protocols for key experiments to evaluate the efficacy of this compound.
Data Presentation
While specific IC50 values for this compound are not widely reported in the public literature, a study on a novel andrastin-type meroterpenoid, designated as compound 1, demonstrated cytotoxic effects against several human cancer cell lines. These values can serve as a preliminary guide for designing experiments with this compound.
Table 1: Cytotoxic Activity of an Andrastin-Type Meroterpenoid (Compound 1) against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 82.61 ± 3.71 |
| HCT116 | Colon Carcinoma | 78.63 ± 2.85 |
| SW480 | Colon Carcinoma | 95.54 ± 1.46 |
Mechanism of Action: Inhibition of Protein Farnesylation
This compound functions as an inhibitor of protein farnesyltransferase. This inhibition disrupts the post-translational modification of key signaling proteins, most notably Ras.
Experimental Protocols
The following are detailed protocols for foundational experiments to assess the anticancer effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of the Ras-Raf-MEK-ERK Pathway
This protocol is to assess the effect of this compound on the expression and phosphorylation status of key proteins in the Ras signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-p-Raf, anti-Raf, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
Application Notes and Protocols for Testing Andrastin D Multidrug Resistance Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-therapeutic levels. Andrastin D, a meroterpenoid compound isolated from Penicillium sp., has been identified as a potent protein farnesyltransferase inhibitor. Notably, related compounds like Andrastin A have demonstrated the ability to reverse P-gp-mediated MDR. This document provides detailed protocols to investigate the potential of this compound to inhibit multidrug resistance, focusing on its interaction with P-glycoprotein.
This compound's known role as a farnesyltransferase inhibitor suggests a potential dual mechanism of action in overcoming MDR. Farnesyltransferase inhibitors (FTIs) have been shown to be potent inhibitors of P-glycoprotein.[1][2] Therefore, this compound may not only affect signaling pathways that could modulate P-gp expression or function indirectly but may also directly bind to and inhibit the P-gp transporter. The following protocols are designed to elucidate these mechanisms.
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, quantitative data for this compound based on the activity of the closely related Andrastin A and other farnesyltransferase inhibitors. Researchers should generate their own data using the protocols provided below.
Table 1: In Vitro Cytotoxicity of this compound in P-gp-Overexpressing Cells
| Cell Line | Treatment | IC₅₀ (µM) |
| KB (Parental) | Doxorubicin | 0.5 |
| VJ-300 (P-gp+) | Doxorubicin | 15.0 |
| VJ-300 (P-gp+) | Doxorubicin + 10 µM this compound | 2.5 |
| VJ-300 (P-gp+) | Doxorubicin + 25 µM this compound | 0.8 |
Table 2: Effect of this compound on Intracellular Accumulation of a P-gp Substrate
| Cell Line | Treatment | Fluorescent Substrate Accumulation (Fold Increase over Control) |
| VJ-300 (P-gp+) | 10 µM this compound | 5 |
| VJ-300 (P-gp+) | 25 µM this compound | 12 |
| VJ-300 (P-gp+) | 10 µM Verapamil (Positive Control) | 15 |
Table 3: Inhibition of P-gp ATPase Activity by this compound
| Compound | IC₅₀ (µM) |
| This compound | ~5 |
| Verapamil (Positive Control) | ~2 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol determines the concentration-dependent effect of this compound on the viability of both drug-sensitive and multidrug-resistant cancer cell lines and its ability to sensitize resistant cells to a conventional chemotherapeutic agent.
Materials:
-
Drug-sensitive parental cell line (e.g., KB)
-
P-gp-overexpressing multidrug-resistant cell line (e.g., VJ-300)
-
This compound
-
Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Vincristine)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution
-
Solubilization solution (e.g., DMSO or a SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Treat the cells with:
-
Vehicle control (medium with DMSO, if used to dissolve compounds)
-
This compound alone at various concentrations
-
Chemotherapeutic agent alone at various concentrations
-
A combination of a fixed, non-toxic concentration of this compound with varying concentrations of the chemotherapeutic agent.
-
-
Incubate the plates for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or Neutral Red assay).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For Neutral Red assay: Incubate cells with medium containing Neutral Red for 2-3 hours. Wash and then extract the dye from the cells with a destain solution.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves.
P-glycoprotein Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation)
This assay directly measures the ability of this compound to inhibit the efflux function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[3][4][5]
Materials:
-
P-gp-overexpressing cell line (e.g., VJ-300 or MDCK-MDR1)
-
Parental cell line negative for P-gp expression (e.g., KB or MDCK)
-
This compound
-
Rhodamine 123
-
Verapamil or Cyclosporin A (positive control inhibitors)
-
Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest cells and resuspend them in HBSS or phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes or a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for 30 minutes at 37°C. Include a vehicle-only control.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Stop the uptake by placing the samples on ice and washing the cells twice with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh ice-cold HBSS.
-
Analyze the intracellular fluorescence using a flow cytometer (FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~529 nm).
-
Increased fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This biochemical assay determines if this compound interacts directly with P-gp by measuring its effect on the transporter's ATP hydrolysis activity. P-gp substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit it.
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., from Sf9 or HEK293 cells)
-
This compound
-
Verapamil (stimulator) and/or Zosuquidar (inhibitor) as controls
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate, add the P-gp-containing membrane vesicles.
-
Add the test compounds (this compound, controls) to the wells and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released and determine the effect of this compound on P-gp's ATPase activity relative to the basal activity (no compound) and the controls.
Visualizations
Caption: Experimental workflow for assessing this compound's MDR inhibition.
Caption: Hypothesized dual-action mechanism of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The First Total Synthesis of (±)-Andrastin D: A Methodology Overview and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the first total synthesis of (±)-Andrastin D, a complex fungal meroterpenoid. The synthesis, accomplished by Xu, Elkin, Tantillo, Newhouse, and Maimone in 2017, represents a significant achievement in natural product synthesis and offers a biomimetic strategy inspired by the proposed biosynthetic pathway of this intricate molecule.[1] This work provides a roadmap for accessing the andrastin scaffold, which is of interest for its potential biological activities.
Introduction to Andrastin D
This compound is a member of a large family of fungal-derived meroterpenoids, which are natural products derived from both polyketide and terpenoid biosynthetic pathways. These compounds exhibit a wide range of complex structures and biological activities. The andrastin family is characterized by a unique carbocyclic framework that has posed a significant challenge to synthetic chemists. The successful total synthesis of this compound not only provides a chemical route to this molecule and its analogs for further biological evaluation but also sheds light on the feasibility of biomimetic carbocation rearrangements in complex molecule synthesis.
Biosynthesis-Inspired Synthetic Strategy
The total synthesis of this compound is inspired by its putative biosynthetic pathway. In nature, it is proposed that a carbocation intermediate derived from the cyclization of a farnesyl pyrophosphate and 3,5-dimethylorsellinic acid (DMOA) conjugate undergoes a 1,2-shift, transforming a bicyclo[3.3.1]nonane system into the 5,6-fused ring system characteristic of the andrastins.[1]
The synthetic strategy hinges on a key biomimetic rearrangement of a bicyclo[3.3.1]nonane precursor, protoaustinoid A, to the andrastin scaffold. This transformation is achieved under abiotic conditions, demonstrating that the intricate enzymatic machinery found in nature is not strictly necessary to effect this complex rearrangement.[1]
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway leading to this compound.
Total Synthesis Workflow
The successful synthetic route to (±)-Andrastin D begins with the tetracyclic intermediate 20 , which has been prepared in gram quantities in the synthesis of berkeleyone A. This intermediate is converted to the key rearrangement precursor, alcohol 21 . A mild, cobalt-catalyzed oxidative cyclization then effects the crucial biomimetic 1,2-alkyl shift to furnish the andrastin scaffold in compound 22 . Finally, a Krapcho-type demethylation yields the target natural product, (±)-Andrastin D.[1]
References
Application Notes and Protocols for Heterologous Expression of Andrastin D Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin D is a meroterpenoid natural product belonging to the andrastin family, which has garnered interest for its potential biological activities. These compounds are biosynthesized by various fungi, notably species of Penicillium. This compound is a key intermediate in the biosynthesis of the more complex Andrastin A.[1][2] The heterologous expression of the andrastin biosynthetic gene cluster in a well-characterized host organism like Aspergillus oryzae offers a powerful strategy for studying the biosynthetic pathway, elucidating enzyme function, and potentially overproducing these compounds for further investigation and development.[1] This document provides a detailed guide to the application of these techniques, including protocols and visual workflows.
The biosynthesis of andrastins originates from the precursors 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (B83284) (FPP).[3] The genetic blueprint for this pathway is encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC). The 'adr' cluster from Penicillium chrysogenum is responsible for the production of Andrastin A, with this compound being a crucial precursor.[4]
Data Presentation
While the successful heterologous expression of the andrastin biosynthetic pathway has been confirmed, specific quantitative production titers for this compound in heterologous hosts are not extensively reported in the primary literature. However, the genes within the 'adr' cluster from Penicillium chrysogenum have been identified and their functions elucidated.[4]
Table 1: Genes of the Andrastin Biosynthetic Gene Cluster from Penicillium chrysogenum
| Gene | Proposed Function | Role in this compound Biosynthesis |
| adrD | Polyketide Synthase (PKS) | Synthesizes 3,5-dimethylorsellinic acid (DMOA) from primary metabolites. |
| adrG | Prenyltransferase | Attaches a farnesyl group to DMOA. |
| adrK | Methyltransferase | Methylates the DMOA moiety. |
| adrH | FAD-dependent Monooxygenase | Catalyzes the epoxidation of the farnesyl group. |
| adrI | Terpene Cyclase | Catalyzes the cyclization of the epoxyfarnesyl intermediate to form the core andrastin skeleton (Andrastin E), a precursor to this compound. |
| adrF | Short-chain Dehydrogenase/Reductase (SDR) | Oxidizes Andrastin E to produce this compound. |
| adrE | Ketoreductase | Involved in downstream modifications of the andrastin core. |
| adrJ | Acetyltransferase | Involved in downstream modifications of the andrastin core. |
| adrA | Cytochrome P450 Monooxygenase | Catalyzes the final oxidative steps to produce Andrastin A. |
| adrC | Major Facilitator Superfamily (MFS) Transporter | Putative role in transporting intermediates or the final product. |
| adrB | Unknown Function | Function in the pathway has not yet been determined. |
Visualizations
This compound Biosynthetic Pathway
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Andrastin D Production
Welcome to the technical support center for improving Andrastin D yield from fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound is a precursor to Andrastin A and is produced by several species of the Penicillium genus. Notable producers include Penicillium chrysogenum, Penicillium roqueforti, and other marine-derived Penicillium species.[1][2] The genetic blueprint for Andrastin biosynthesis is encoded within the adr gene cluster.[3]
Q2: What are the key precursors for this compound biosynthesis?
A2: this compound is a meroterpenoid, a hybrid natural product. Its biosynthesis originates from two primary precursors: 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (B83284) (FPP).[2] These are synthesized through the polyketide and terpenoid pathways, respectively.
Q3: What is the general strategy for improving the yield of a secondary metabolite like this compound?
A3: A systematic approach to improving yield involves two main strategies: optimizing fermentation conditions and metabolic engineering of the producing strain. Fermentation optimization focuses on providing the ideal environment for the fungus to produce the target compound. Metabolic engineering involves modifying the fungus's genetic makeup to enhance the biosynthetic pathway leading to this compound.
Q4: Can this compound production be performed in a heterologous host?
A4: Yes, heterologous expression is a viable strategy. The adr gene cluster from Penicillium chrysogenum has been successfully expressed in Aspergillus oryzae to produce andrastins.[4][5][6][7][8] This approach can be beneficial if the native producer is difficult to cultivate or genetically manipulate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inappropriate fungal strain or culture age: Strain may have lost productivity after repeated subculturing. | Use a freshly revived culture from a cryopreserved stock for each fermentation run. Ensure you are using a known this compound-producing strain. |
| Suboptimal media composition: Lack of essential nutrients or presence of inhibitory compounds. | Test different carbon and nitrogen sources. Start with a known medium for Penicillium secondary metabolite production, such as Potato Dextrose Broth (PDB) or a defined medium. Refer to the Experimental Protocols section for media recipes. | |
| Incorrect fermentation parameters: pH, temperature, or aeration may not be optimal. | Systematically optimize fermentation parameters. Typical ranges for Penicillium species are pH 4.0-7.0 and temperature 20-30°C.[9][10][11][12] | |
| Inconsistent Yields Between Batches | Variability in inoculum: Inconsistent spore concentration or mycelial biomass can lead to variable fermentation performance. | Standardize your inoculum preparation. Use a hemocytometer or spectrophotometer to quantify spore concentration. For mycelial inoculum, use a consistent weight or volume. |
| Inhomogeneous fermentation conditions: Poor mixing can lead to gradients in nutrients, pH, and oxygen. | Ensure adequate agitation and aeration. For shake flask cultures, use baffled flasks. In a bioreactor, optimize the impeller speed and sparging rate. | |
| Presence of Contaminating Compounds | Bacterial or fungal contamination: Poor sterile technique. | Ensure all media, glassware, and equipment are properly sterilized. Work in a laminar flow hood during all inoculation and sampling procedures. |
| Production of related but undesired meroterpenoids: The terpene cyclase may produce other compounds from the same precursor. | This can be a result of the inherent nature of the enzymes. Consider metabolic engineering to favor the production of this compound. Overexpression of the specific terpene cyclase AdrI can be a strategy. | |
| Low Precursor Supply | Limited availability of DMOA or FPP: The primary metabolic pathways providing the precursors may be a bottleneck. | Consider metabolic engineering strategies to enhance the flux towards DMOA and FPP. This could involve overexpressing key enzymes in the polyketide and mevalonate (B85504) pathways. |
Data Presentation: Fermentation Parameter Optimization
The following tables summarize the typical starting points and ranges for optimizing fermentation parameters for this compound production in Penicillium species. Note that the optimal conditions should be determined empirically for your specific strain and experimental setup.
Table 1: Effect of pH on Secondary Metabolite Production in Penicillium species
| pH | Relative Yield of Patulin (B190374) in P. expansum (Qualitative)[9] | General Recommendation for Penicillium Growth[10] |
| 2.5 | Low | Tolerant |
| 4.0 | High | Optimal |
| 5.0-6.0 | Moderate | Good |
| 7.0 | Decreasing | Tolerant |
Table 2: Effect of Temperature on Secondary Metabolite Production in Penicillium species
| Temperature (°C) | Relative Growth Rate of P. roqueforti (Qualitative)[12] | Relative Penitrem A Production in P. crustosum (Qualitative)[11] |
| 15 | Moderate | Moderate |
| 20 | High | High |
| 25 | Optimal | High |
| 30 | Moderate | Low |
Table 3: Common Carbon and Nitrogen Sources for Penicillium Fermentation
| Nutrient | Source | Typical Concentration (g/L) | Notes |
| Carbon | Glucose | 20-40 | Readily metabolized, but can cause rapid acidification. |
| Sucrose | 30-150 | Often supports good growth and secondary metabolite production.[13][14] | |
| Lactose | 20 | Can be a slower-metabolized sugar, potentially prolonging the production phase. | |
| Nitrogen | Yeast Extract | 2-10 | A complex nitrogen source providing vitamins and amino acids. |
| Peptone | 5-10 | Another complex nitrogen source that often supports robust growth. | |
| Ammonium Sulfate | 4 | An inorganic nitrogen source. | |
| Sodium Nitrate | 3 | An alternative inorganic nitrogen source. |
Experimental Protocols
Protocol 1: Baseline Fermentation for this compound Production
This protocol provides a starting point for cultivating Penicillium chrysogenum for this compound production.
1. Media Preparation (per liter):
-
Potato Dextrose Broth (PDB): Commercially available, or prepare as per manufacturer's instructions.
-
Alternatively, a defined medium can be used:
-
Sucrose: 30 g
-
Yeast Extract: 5 g
-
(NH₄)₂SO₄: 4 g
-
KH₂PO₄: 3 g
-
MgSO₄·7H₂O: 2.3 g
-
Trace element solution: 1 mL
-
-
Adjust pH to 5.5 with HCl or NaOH before autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Grow P. chrysogenum on Potato Dextrose Agar (B569324) (PDA) plates at 25°C for 7-10 days until well-sporulated.
-
Harvest spores by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.
3. Fermentation:
-
Inoculate 100 mL of sterile fermentation medium in a 500 mL baffled Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate at 25°C with shaking at 180 rpm for 10-14 days.
4. Extraction and Analysis:
-
Separate the mycelium from the broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Dissolve the crude extract in methanol (B129727) for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Detection: Diode array detector (DAD) or mass spectrometer (MS).
-
Protocol 2: CRISPR/Cas9-Mediated Overexpression of the adr Gene Cluster in P. chrysogenum
This protocol outlines a general workflow for overexpressing the this compound biosynthetic gene cluster.
1. Plasmid Construction:
-
Synthesize guide RNAs (sgRNAs) targeting a safe-harbor locus in the P. chrysogenum genome.
-
Construct a donor DNA plasmid containing the entire adr gene cluster under the control of a strong constitutive promoter (e.g., gpdA promoter). The plasmid should also contain homology arms for the targeted safe-harbor locus.
2. Protoplast Preparation:
-
Grow P. chrysogenum in liquid medium to the early exponential phase.
-
Harvest mycelia and digest the cell wall using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum).
-
Collect and wash the protoplasts.
3. Transformation:
-
Co-transform the protoplasts with the Cas9-sgRNA ribonucleoproteins (RNPs) and the donor DNA plasmid using PEG-mediated transformation.[15][16]
-
Plate the transformed protoplasts on regeneration agar with appropriate selection.
4. Screening and Verification:
-
Isolate genomic DNA from putative transformants and confirm the integration of the adr cluster by PCR.
-
Cultivate the confirmed transformants and analyze for this compound production by HPLC to identify high-yielding strains.
Visualizations
Caption: Simplified biosynthetic pathway of this compound and A.
Caption: Workflow for optimizing this compound fermentation.
References
- 1. Marker-Free Crispr/Cas9 Based Genome Editing of Penicillium Chrysogenum | AIChE [proceedings.aiche.org]
- 2. Frontiers | The CRISPR/Cas9 System for Targeted Genome Engineering in Free-Living Fungi: Advances and Opportunities for Lichenized Fungi [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of pH on the growth of some toxigenic species of Aspergillus, Penicillium and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Temperature, pH, and Relative Humidity on Growth of Penicillium crustosum OM1 Isolated from Pears and Its Penitrem A Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of temperature on growth and metabolic efficiency of Penicillium roqueforti--correlations between produced heat, ergosterol content and biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.rug.nl [pure.rug.nl]
Andrastin D Purification: Technical Support Center
Welcome to the Technical Support Center for Andrastin D purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the isolation and purification of this compound and related meroterpenoids.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of this compound After Extraction
Question: I am not getting the expected yield of this compound from my fungal fermentation broth after the initial extraction. What could be the problem?
Answer: Low yields at the extraction stage can be attributed to several factors, from the fermentation culture itself to the extraction procedure.
-
Possible Causes:
-
Suboptimal Fungal Growth or Metabolite Production: The Penicillium strain may not be producing sufficient quantities of this compound.
-
Inefficient Cell Lysis: Incomplete disruption of the fungal mycelia can prevent the release of intracellular metabolites.
-
Formation of Emulsions: Particularly when using solvent systems like chloroform/methanol/water, emulsions can form, trapping the target compound and making phase separation difficult.[1]
-
Poor Solubility in Extraction Solvent: this compound may have limited solubility in the chosen extraction solvent, leaving a significant amount behind in the aqueous phase or the fungal biomass.[1]
-
Degradation of this compound: The compound may be sensitive to pH, temperature, or light during the extraction process.
-
-
Solutions:
-
Optimize Fermentation Conditions: Ensure the fungal culture is grown under optimal conditions for this compound production (media composition, temperature, pH, aeration).
-
Thorough Cell Disruption: Employ mechanical methods like homogenization or sonication in addition to solvent extraction to ensure complete cell lysis.
-
Breaking Emulsions: To combat emulsions, add a filter aid like Celite® to the extraction mixture. This provides a larger surface area for filtration and helps to break up the emulsion, leading to faster and more efficient filtration.[1]
-
Solvent System Optimization: If low solubility is suspected, consider switching to a more suitable solvent or a combination of solvents. For instance, if a significant portion of a similar compound remained in the aqueous phase during a chloroform:methanol:water partition, modifying the solvent ratios or using a different solvent like ethyl acetate (B1210297) could improve extraction efficiency.[1]
-
Control Extraction Conditions: Maintain a neutral pH and moderate temperatures during extraction. Protect the extract from prolonged exposure to light.
-
Issue 2: Co-elution of Impurities During Chromatography
Question: I am having difficulty separating this compound from other structurally similar compounds, particularly other andrastin analogs, during my chromatography steps. How can I improve the resolution?
Answer: Co-elution of structurally related impurities is a common challenge in the purification of natural products. This compound is often found in complex mixtures containing other andrastins (e.g., Andrastin A, C) and various other meroterpenoids produced by Penicillium species.
-
Possible Causes:
-
Similar Polarity of Analogs: Andrastin analogs often have very similar polarities, making them difficult to separate using standard chromatography techniques.
-
Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel, C18) may not have sufficient selectivity for the compounds of interest.
-
Suboptimal Mobile Phase Composition: The elution strength of the mobile phase may be too high, causing compounds to elute too quickly and without adequate separation.
-
-
Solutions:
-
Employ Orthogonal Chromatography Techniques: Combine different chromatography modes that separate based on different principles. A typical workflow involves:
-
Normal-Phase Chromatography: Use silica gel with a non-polar mobile phase (e.g., petroleum ether/acetone or hexane/ethyl acetate gradients) for initial fractionation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating compounds with minor structural differences. A C18 column with a polar mobile phase (e.g., acetonitrile/water or methanol/water gradients) is commonly used.[2]
-
-
Optimize HPLC Parameters:
-
Gradient Elution: Employ a shallow gradient to improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution.
-
Column Temperature: Optimizing the column temperature can affect the selectivity of the separation.
-
-
Consider Alternative Stationary Phases: If co-elution persists, explore other stationary phases such as those with different functionalities (e.g., phenyl-hexyl, cyano) or chiral stationary phases if dealing with diastereomers.
-
Issue 3: this compound Degradation During Purification
Question: I suspect that my this compound is degrading during the purification process. What conditions should I be mindful of?
Answer: While specific stability data for this compound is not extensively published, related compounds and general principles of natural product chemistry suggest potential sensitivities.
-
Possible Causes of Degradation:
-
pH Extremes: Strong acidic or basic conditions can lead to hydrolysis or rearrangement of sensitive functional groups. The 1,3-diketone moiety in some related structures can be sensitive to acidic conditions, leading to decomposition.[3]
-
Elevated Temperatures: Prolonged exposure to high temperatures during solvent evaporation or chromatography can cause thermal degradation.
-
Oxidation: Some meroterpenoids can be susceptible to oxidation, especially if they contain sensitive functional groups.
-
Photodegradation: Exposure to UV light can sometimes lead to the degradation of complex organic molecules.
-
-
Solutions to Minimize Degradation:
-
Maintain Neutral pH: Use buffered solutions when possible and avoid strong acids or bases during extraction and chromatography.
-
Use Moderate Temperatures: Evaporate solvents under reduced pressure at temperatures below 40-45°C.
-
Work Under Inert Atmosphere: If oxidation is a concern, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Store extracts and purified fractions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of this compound from a fungal culture?
A1: A general workflow for the purification of this compound from a Penicillium species fermentation is as follows:
Q2: What are some common impurities I might encounter when purifying this compound?
A2: When purifying this compound from fungal sources, you are likely to encounter a variety of impurities, including:
-
Other Andrastin Analogs: These are structurally very similar compounds such as Andrastin A, B, and C, which may differ by only a single functional group.
-
Other Meroterpenoids: Penicillium species are known to produce a wide array of meroterpenoids with different backbone structures.
-
Fatty Acids and Lipids: These are common co-extractives from fungal biomass.
-
Pigments: Fungal cultures often produce pigments that can be carried through the initial extraction steps.
Q3: How can I improve the crystallization of this compound?
A3: If you are having trouble crystallizing your purified this compound, here are some troubleshooting tips:
-
"Oiling Out": If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated or cooled too quickly. Try redissolving the oil by gently heating and adding a small amount of additional solvent. Then, allow the solution to cool more slowly.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a single, pure crystal of this compound to the supersaturated solution.
-
Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration.
-
-
Solvent System: Experiment with different solvent systems for crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
Q4: Is there a validated analytical method for quantifying this compound?
References
Technical Support Center: Stabilizing Andrastin D in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Andrastin D in solution. Our aim is to provide practical guidance to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is a hydrophobic compound with low solubility in aqueous solutions. For laboratory experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Primary Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound and similar meroterpenoids for in vitro assays due to its high solubilizing capacity.[1]
-
Alternative Solvents: Ethanol and methanol (B129727) can also be used as solvents.
Q2: How should I prepare a stock solution of this compound?
Proper preparation of a stock solution is crucial for accurate and reproducible experiments.
-
General Protocol for a 10 mM Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you would use 4.286 mg of this compound (Molecular Weight: 428.6 g/mol ).
-
Add the weighed powder to a sterile vial.
-
Add the appropriate volume of cell culture-grade DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) may aid dissolution.[2]
-
Q3: What are the optimal storage conditions for this compound stock solutions?
To maintain the stability of your this compound stock solution, proper storage is essential.
-
Storage Temperature: It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.
-
Light Sensitivity: While specific data on the light sensitivity of this compound is limited, it is good practice to protect stock solutions from light by storing them in amber vials or wrapping the vials in foil.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[3]
-
Troubleshooting Steps:
-
Order of Addition: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. Never add the aqueous buffer directly to the organic stock solution.[4]
-
Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to affect your experimental system (typically <1%).[5]
-
Lower the Final Concentration: The intended working concentration may be above the solubility limit of this compound in the final aqueous buffer. Try using a lower final concentration.
-
pH of the Buffer: this compound contains functional groups that may be sensitive to acidic conditions, potentially leading to decomposition.[6] While specific pH stability data is unavailable, it is advisable to use buffers in the neutral pH range (pH 6-8) and avoid highly acidic conditions.
-
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Degradation of this compound in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Compound Precipitation in Aqueous Buffer
Possible Cause: Poor aqueous solubility and improper dilution technique.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, accurately weigh 4.286 mg of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add 1.0 mL of cell culture-grade DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[2]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Place the desired volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of buffer.
-
Continue vortexing for an additional 30-60 seconds to ensure the compound is fully dispersed.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.
Quantitative Data Summary
Currently, there is limited published quantitative data on the specific solubility and stability of this compound. The following table provides general guidance based on the properties of structurally similar meroterpenoid and steroid-like compounds. Researchers are encouraged to determine the precise solubility and stability in their specific experimental systems.
| Parameter | Solvent/Condition | Expected Solubility/Stability | Notes |
| Solubility | DMSO | High | Recommended for stock solutions. |
| Ethanol | Moderate to High | Alternative solvent for stock solutions. | |
| Methanol | Moderate to High | Alternative solvent for stock solutions. | |
| Aqueous Buffers (e.g., PBS) | Low | Prone to precipitation. Requires a co-solvent. | |
| Stability | Acidic Conditions (pH < 5) | Potential for Degradation | This compound has acid-sensitive functional groups.[6] |
| Neutral Conditions (pH 6-8) | Generally More Stable | Recommended pH range for working solutions. | |
| Alkaline Conditions (pH > 8) | Unknown | Stability should be experimentally determined. | |
| Freeze-Thaw Cycles | Potential for Degradation | Aliquoting stock solutions is recommended. | |
| Light Exposure | Potential for Degradation | Store solutions protected from light. |
Signaling Pathways and Experimental Workflows
Logical Relationship: Factors Affecting this compound Stability in Solution
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Andrastin D HPLC peak tailing
Welcome to the Technical Support Center for Andrastin D Analysis. This guide provides comprehensive troubleshooting advice and frequently asked questions to help you resolve HPLC peak tailing issues and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound in reverse-phase HPLC?
The most common cause is secondary interaction between this compound and the HPLC column's stationary phase.[1] this compound contains acidic enol groups which can interact with ionized residual silanol (B1196071) groups (Si-O⁻) on the silica (B1680970) surface.[2][3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to an asymmetrical peak shape.[2]
Q2: How does the mobile phase pH affect peak tailing for this compound?
Mobile phase pH is a critical factor. At a low pH (e.g., below 3), the acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the acidic analyte.[3][5] This suppression of secondary interactions results in a more symmetrical, sharper peak.[3] Conversely, at a mid-range pH, silanols are ionized and can strongly interact with the analyte, causing significant tailing.[1][6]
Q3: Can my sample concentration cause peak tailing?
Yes. Injecting too much this compound can lead to "mass overload."[1][7] This saturates the stationary phase, causing the excess molecules to travel through the column at different speeds, which often results in a distorted peak with a sloping tail.[8][9] If all peaks in your chromatogram are tailing, you should suspect column overload.[1] A simple test is to dilute your sample and reinject; if the peak shape improves, mass overload was the issue.[10]
Q4: When should I consider replacing my HPLC column?
You should consider replacing your column if you observe persistent peak tailing across multiple analyses that cannot be resolved by mobile phase adjustments or sample dilution. Other signs include a significant increase in backpressure, loss of resolution, or the appearance of split peaks.[11] A void at the head of the column, caused by the collapse of the packing bed, can also lead to tailing and requires column replacement.[3]
Systematic Troubleshooting Guide for Peak Tailing
This guide provides a logical workflow to diagnose and resolve peak tailing. Start with the initial assessment and proceed through the steps.
Step 1: Initial Assessment & Simple Checks
Question: Does the peak tailing affect only this compound or all peaks in the chromatogram?
-
Only this compound: This suggests a chemical interaction specific to your analyte. Proceed to Step 2: Chemical & Method-Related Issues .
-
All Peaks: This points to a system-wide or physical problem. Proceed to Step 3: System & Hardware-Related Issues .
Step 2: Chemical & Method-Related Issues
Question: Have you checked for column overload?
-
Action: Reduce the sample concentration by a factor of 10 and inject again.
-
Result: If the peak shape becomes symmetrical, you are experiencing mass overload.[9]
-
Solution: Operate with a lower sample concentration or use a column with a higher loading capacity (e.g., wider diameter or larger pore size).[1]
Question: Is your mobile phase pH optimized to reduce secondary interactions?
-
Action: Prepare a mobile phase with a pH at or below 3.0 using an appropriate buffer (e.g., 20 mM potassium phosphate (B84403) or 0.1% formic acid).[3][12]
-
Result: Acidic analytes like this compound generally show improved peak shape at low pH because it suppresses the ionization of silanol groups.[3][5]
-
Solution: Adopt the low pH mobile phase for your analysis. Ensure your column is stable at low pH.[5]
Question: Is your sample solvent compatible with the mobile phase?
-
Action: Compare the solvent used to dissolve your this compound standard/sample with your initial mobile phase conditions.
-
Result: If your sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than your starting mobile phase (e.g., 90% Water), it can cause peak distortion.[13]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and minimize the injection volume.[14]
Step 3: System & Hardware-Related Issues
Question: Could extra-column volume be the cause?
-
Action: Inspect your system for unnecessarily long or wide-diameter tubing between the injector, column, and detector.
-
Result: Excessive tubing contributes to "dead volume," which causes peak broadening and tailing.[6][10]
-
Solution: Replace tubing with shorter lengths and a narrower internal diameter (e.g., 0.005").[6] Ensure all fittings are properly connected to avoid dead volume.
Question: Is the column frit blocked or the column itself compromised?
-
Action: If you have a guard column, replace it.[10] If the problem persists, disconnect the analytical column, reverse it, and flush it with a strong solvent (ensure your column allows for reverse flushing).
-
Result: A sudden increase in pressure accompanied by peak tailing often indicates a blockage at the column inlet frit.[10]
-
Solution: If replacing the guard column or flushing does not work, the analytical column may be permanently fouled or have a void. Replace the column.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for diagnosing HPLC peak tailing.
Quantitative Data: Impact of Mobile Phase pH
The mobile phase pH has a profound effect on the peak shape of acidic analytes like this compound. Lowering the pH suppresses silanol ionization, leading to a more symmetric peak.[5] The table below illustrates the expected impact on the USP Tailing Factor (T). An ideal peak has T = 1.0.
| Mobile Phase pH | Expected USP Tailing Factor (T) | Primary Silanol State | Interaction Strength | Peak Shape |
| 7.0 | > 2.0 | Ionized (Si-O⁻) | Strong | Severe Tailing |
| 4.5 | 1.5 - 1.9 | Partially Ionized | Moderate | Noticeable Tailing |
| 3.0 | 1.1 - 1.3 | Protonated (Si-OH) | Minimal | Good Symmetry |
| 2.5 | ≤ 1.2 | Protonated (Si-OH) | Very Low | Excellent Symmetry |
Mechanism of Silanol Interaction
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Recommended Experimental Protocol
This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.
1. Column Selection:
-
Column: Use a modern, high-purity, end-capped C18 column.
-
Example: Agilent ZORBAX StableBond (SB-C18), Waters SunFire C18, or equivalent. These are designed for stability at low pH.[5]
-
Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Using a buffer like formic acid ensures a stable low pH (~2.7), which is crucial for protonating silanol groups and ensuring good peak shape.[3] Filter all mobile phases through a 0.22 µm filter before use.[15]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm (based on typical analysis of similar compounds without strong chromophores).[16]
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
4. Sample Preparation:
-
Solvent: Prepare stock solutions in Acetonitrile.
-
Working Standard: Dilute the stock solution with the initial mobile phase (in this case, 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Concentration: Aim for a final concentration of approximately 10-20 µg/mL to avoid mass overload.[9]
-
Filtration: Filter all samples through a 0.45 µm syringe filter before injection to prevent column frit blockage.[10]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. bvchroma.com [bvchroma.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. bvchroma.com [bvchroma.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. silicycle.com [silicycle.com]
- 15. mastelf.com [mastelf.com]
- 16. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Andrastin D Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Andrastin D from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a meroterpenoid, a hybrid natural product derived from both the polyketide and terpenoid biosynthetic pathways.[1][2] It is a secondary metabolite produced by several species of fungi belonging to the genus Penicillium, notably Penicillium roqueforti and Penicillium chrysogenum.[3][4]
Q2: Which solvents are most effective for extracting this compound?
This compound, like other andrastins, is generally soluble in moderately polar organic solvents. A commonly used and effective solvent system for extracting andrastins from fungal cultures is a mixture of ethyl acetate, dichloromethane, and methanol (B129727).[3] The addition of a small amount of acid, such as formic acid, can improve the extraction efficiency of acidic secondary metabolites that may be present.
Q3: What are the critical parameters to consider for optimizing this compound extraction?
The key parameters to optimize for maximizing this compound extraction yield include:
-
Solvent System: The choice and ratio of solvents are crucial for efficient solubilization.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the fungal mycelia and extract the compound.
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[5][6]
-
pH: The pH of the extraction medium can influence the stability and solubility of this compound.[7]
-
Solid-to-Solvent Ratio: An optimal ratio ensures complete wetting of the fungal biomass and efficient extraction.[8]
Q4: How can I quantify the yield of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound.[9] A validated HPLC-MS/MS method offers high sensitivity and selectivity for complex fungal extracts.[9][10]
Troubleshooting Guide
Low yield or poor purity of this compound are common challenges during extraction. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Incomplete Fungal Cell Lysis: The solvent may not be effectively penetrating the fungal cell walls. | - Sonication or homogenization of the fungal biomass prior to or during extraction can enhance cell disruption. - Freeze-drying the mycelium before extraction can also improve solvent penetration. |
| Suboptimal Solvent System: The chosen solvent may have poor solubility for this compound. | - Experiment with different solvent systems and ratios. A mixture of ethyl acetate, dichloromethane, and methanol (e.g., 3:2:1 v/v/v) with 1% formic acid is a good starting point.[3] | |
| Insufficient Extraction Time or Temperature: The extraction may not be proceeding to completion. | - Optimize the extraction time (e.g., test extractions at 6, 12, and 24 hours). - Conduct extractions at a slightly elevated temperature (e.g., 40-50°C), but monitor for potential degradation.[5][6] | |
| Inappropriate Solid-to-Solvent Ratio: Too little solvent may result in an incomplete extraction. | - Increase the solvent volume to ensure the entire fungal biomass is submerged and to create a favorable concentration gradient. A ratio of 1:10 to 1:20 (solid:solvent, w/v) is a common starting point.[8] | |
| Degradation of this compound | pH Instability: Extreme pH values during extraction or workup can lead to the degradation of this compound. | - Maintain a neutral to slightly acidic pH during the extraction process. The addition of 1% formic acid to the extraction solvent can help maintain an acidic environment.[3][7] |
| Thermal Degradation: Prolonged exposure to high temperatures can break down the molecule. | - Use low-temperature extraction methods where possible. - If heating is necessary, use the lowest effective temperature for the shortest possible duration.[5] - During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low. | |
| Light Sensitivity: Exposure to direct light, especially UV light, can cause degradation of some secondary metabolites. | - Conduct extraction and subsequent purification steps in amber glassware or protect the samples from direct light.[11][12] | |
| Co-eluting Impurities in HPLC | Similar Polarity of Compounds: Other fungal metabolites may have similar polarities to this compound, leading to co-elution. | - Modify the HPLC mobile phase gradient to improve separation. - Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.[13] - Employ a pre-purification step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis. |
| Matrix Effects in LC-MS: Components of the fungal extract can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | - Use a matrix-matched calibration curve for accurate quantification.[9] - Dilute the extract to minimize matrix effects, if sensitivity allows. - Utilize an internal standard with similar chemical properties and retention time to this compound. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Penicillium sp.
This protocol is adapted from methods used for the extraction of similar andrastin compounds.[3]
1. Fungal Culture and Harvest:
-
Grow the Penicillium species on a suitable solid or in a liquid medium until sufficient mycelial growth and secondary metabolite production are achieved (typically 7-14 days).
-
Harvest the fungal biomass by filtration or centrifugation. If using a solid medium, the agar (B569324) and mycelium can be extracted together.
2. Extraction:
-
Freeze-dry the harvested fungal biomass to remove water.
-
Grind the dried biomass into a fine powder.
-
Suspend the powdered biomass in an extraction solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid, using a solid-to-solvent ratio of 1:15 (w/v).
-
Macerate the mixture on a shaker at room temperature for 24 hours. For potentially improved efficiency, sonicate the mixture for 30 minutes at the beginning of the extraction period.[3]
-
Filter the extract through cheesecloth and then a 0.45 µm filter to remove solid debris.
3. Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be used for further purification and analysis.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your instrument and sample matrix.
1. Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (starting point):
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size) is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20-30 minutes can be a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for andrastins.
-
Precursor Ion (m/z): For this compound (C₂₆H₃₆O₅), the expected [M+H]⁺ ion is approximately 429.26. This should be confirmed by a full scan analysis of a purified standard or a concentrated extract.
-
Product Ions: Perform a product ion scan on the precursor ion to identify characteristic fragment ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Collision Energy: Optimize the collision energy to maximize the intensity of the desired product ions.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound.
Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jsirjournal.com [jsirjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
Andrastin D degradation products to avoid
For researchers, scientists, and drug development professionals utilizing Andrastin D, this guide provides essential information on potential degradation products to avoid, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a meroterpenoid natural product, characterized by a complex steroid-like chemical structure.[1][2] It is produced by the fungus Penicillium roqueforti.[1] The primary mechanism of action of this compound is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins.[2] By inhibiting this enzyme, this compound can interfere with Ras signaling pathways, which are often dysregulated in cancer.
Q2: What are the known biological activities of this compound and its analogs?
This compound and its related compounds, known as andrastins, have been reported to exhibit a range of biological activities, including:
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Antitumor/Cytotoxic Activity: As a farnesyltransferase inhibitor, this compound has potential as an anticancer agent.[2] An analog, penithis compound, has demonstrated moderate cytotoxic effects against various human cancer cell lines.
-
Anti-inflammatory Activity
-
Antiproliferative Activity
-
Antimicrobial Activity
Q3: Under what conditions is this compound known to be unstable?
This compound is particularly sensitive to acidic conditions, which can lead to its decomposition.[3] While specific degradation products under these conditions have not been fully characterized in the literature, it is advisable to avoid acidic environments during storage and handling to prevent the formation of unidentified and potentially interfering compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound is stored as recommended by the supplier, typically in a cool, dry, and dark place. Avoid repeated freeze-thaw cycles. 2. Check Solvent pH: Use neutral or slightly basic, buffered solutions for your experiments. Avoid acidic solvents or buffers. 3. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize the risk of degradation over time. |
| Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS) | Formation of degradation products. | 1. Analyze a Fresh Sample: Run a freshly prepared sample of this compound to confirm the identity of the main peak. 2. Review Experimental Conditions: Carefully examine all solvents and reagents used for potential sources of acidity. 3. Consider a Stability Study: If degradation is suspected, perform a simple stability study by incubating this compound under your experimental conditions for varying durations and analyzing the samples by HPLC or LC-MS. |
| Loss of biological activity | Degradation of the active this compound molecule. | 1. Confirm Compound Integrity: Use an analytical method like HPLC-UV or LC-MS to check the purity of your this compound stock. 2. Use a Positive Control: Include a positive control in your biological assay to ensure the assay itself is performing as expected. 3. Source a New Batch: If significant degradation is confirmed, it may be necessary to obtain a new, quality-controlled batch of this compound. |
Predicted Degradation Pathways
Based on the chemical structure of this compound, which includes a steroid-like core and an enone functional group, the following degradation pathways can be predicted under forced degradation conditions.
dot
Caption: Predicted degradation pathways of this compound.
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Acidic Hydrolysis: The steroid-like core of this compound may be susceptible to acid-catalyzed rearrangement or cleavage of its ring structures, a known degradation pathway for steroidal compounds. This could lead to the formation of seco-andrastin derivatives.
-
Oxidative Degradation: The enone functional group and other susceptible sites on the molecule could be oxidized, leading to the formation of hydroxylated or epoxidized derivatives.
-
Photolytic and Thermal Degradation: Exposure to light or heat can provide the energy for various reactions, including isomerization or other rearrangements.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
dot
Caption: Workflow for a forced degradation study of this compound.
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
HPLC or UPLC system with UV/PDA detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Control Sample: Dilute the stock solution with methanol/water (1:1) to a final concentration of 100 µg/mL. This is your unstressed control.
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol to prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol/water) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
-
Sample Analysis: Analyze all samples (control and stressed) by a suitable stability-indicating HPLC-UV/MS method. A C18 column with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid, if compatible with the compound's stability) is a common starting point.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Use the mass spectrometry data to propose structures for the major degradants.
Note: The conditions provided are starting points and may need to be adjusted based on the observed stability of this compound. The goal is to achieve partial (5-20%) degradation to ensure the formation of primary degradation products.
References
- 1. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways | Semantic Scholar [semanticscholar.org]
Technical Support Center: Andrastin D Bioassays
Welcome to the technical support center for Andrastin D bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in common bioassays, particularly those assessing P-glycoprotein (P-gp) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a meroterpenoid, a type of natural product, produced by fungi of the Penicillium genus.[1][2] Its chemical structure is based on a complex 6,6,6,5-tetracarbocyclic skeleton.[3] While this compound itself is noted as a protein farnesyltransferase inhibitor, the andrastin family of compounds is also recognized for its ability to inhibit the efflux of anticancer drugs from multidrug-resistant cancer cells, suggesting interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[4][5]
Q2: Which bioassays are commonly used to evaluate the interaction of this compound with P-glycoprotein (P-gp)?
A2: The two most common in vitro assays to assess a compound's potential as a P-gp inhibitor are:
-
Calcein-AM Efflux Assay: A cell-based functional assay that measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate (Calcein-AM) from cells overexpressing P-gp.
-
P-gp ATPase Assay: A membrane-based biochemical assay that measures the effect of a compound on the ATP hydrolysis rate of P-gp. P-gp substrates and inhibitors modulate this activity.
Q3: What is the expected mechanism of this compound in P-gp inhibition assays?
A3: Based on studies with the closely related compound Andrastin A, this compound is expected to directly interact with P-glycoprotein.[5] This interaction likely inhibits the transporter's ability to efflux its substrates, leading to their intracellular accumulation. In ATPase assays, this interaction would manifest as a change in the rate of ATP hydrolysis.
P-glycoprotein Efflux Mechanism
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound bioassays.
I. Calcein-AM Efflux Assay
Problem 1: High background fluorescence or autofluorescence.
| Potential Cause | Recommended Solution |
| Intrinsic fluorescence of this compound: Meroterpenoids can sometimes exhibit autofluorescence. | Run a control plate with this compound in assay buffer without cells to quantify its intrinsic fluorescence at the excitation/emission wavelengths used for Calcein. Subtract this background from your experimental wells. |
| Phenol (B47542) red in culture medium: Phenol red is fluorescent and can interfere with the assay. | Use phenol red-free culture medium for the duration of the assay. |
| Serum components: Components in fetal bovine serum (FBS) can be fluorescent. | If possible, perform the final assay steps in a serum-free buffer (e.g., HBSS). |
Problem 2: Low signal or poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Low P-gp expression in cells: The cell line may not have sufficient P-gp expression to generate a robust signal window. | Confirm P-gp expression levels via Western blot or qPCR. Use a well-characterized, high-expressing cell line such as MDCKII-MDR1 or LLC-PK1-MDR1. |
| Inefficient hydrolysis of Calcein-AM: Low intracellular esterase activity can lead to a weak fluorescent signal. | Ensure cells are healthy and metabolically active. Allow sufficient incubation time for Calcein-AM hydrolysis (typically 15-30 minutes). |
| This compound cytotoxicity: High concentrations of this compound may be toxic to the cells, reducing their viability and ability to generate a fluorescent signal. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with this compound alone to determine its IC50 value. Use concentrations well below the cytotoxic range for the P-gp inhibition assay. |
| Low this compound potency: The concentrations used may be too low to cause significant P-gp inhibition. | Test a wider range of this compound concentrations. Include a potent, known P-gp inhibitor (e.g., Verapamil, Zosuquidar) as a positive control to confirm assay performance. |
Problem 3: Inconsistent or variable results.
| Potential Cause | Recommended Solution |
| Poor solubility of this compound: this compound is a lipophilic molecule and may precipitate in aqueous assay buffers. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so stepwise and with vigorous mixing. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity. Visually inspect for precipitation. |
| Instability of this compound: The compound may degrade in the assay medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Minimize exposure to light and elevated temperatures. If stability is a concern, consider performing a time-course experiment to assess signal stability. |
| Cellular stress affecting esterase activity: Assay conditions or the test compound itself might alter the activity of intracellular esterases that convert Calcein-AM to fluorescent calcein. | Run a control to assess the direct effect of this compound on esterase activity using cell lysates. This can help differentiate between P-gp inhibition and esterase modulation. |
Calcein-AM Assay Workflow
References
- 1. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 3. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp. [mdpi.com]
- 4. This compound | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhancement of drug accumulation by andrastin A produced by Penicillium sp. FO-3929 in vincristine-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrastin D synthesis reaction condition optimization
Welcome to the technical support center for the synthesis of Andrastin D. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
A1: The first total synthesis of (±)-Andrastin D was reported as part of a broader study on traversing biosynthetic carbocation landscapes.[1][2][3] The strategy is biomimetic, meaning it draws inspiration from the natural biosynthetic pathway.[1] The key steps involve the construction of a bicyclo[3.3.1]nonane nucleus, followed by a cobalt-catalyzed radical rearrangement to form the characteristic 5,6-fused ring system of the Andrastin family, and finally a demethylation to yield this compound.[1]
Q2: What are the key precursors for the synthesis?
A2: The synthesis starts from precursors that can be used to construct a protoaustinoid bicyclo[3.3.1]nonane skeleton.[1] The biosynthesis of this compound originates from 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP).[1][4] Synthetic routes may employ precursors that allow for the efficient assembly of a similar polycyclic framework.
Q3: Are there any particularly challenging steps in the synthesis?
A3: The cobalt-catalyzed radical rearrangement to form the Andrastin scaffold can be sensitive to reaction conditions. Achieving high selectivity for the Andrastin ring system over the terretonin (B1644113) ring system is a critical aspect of the synthesis and is influenced by the chosen reaction conditions.[1] Additionally, handling air-sensitive reagents and catalysts requires careful experimental technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the cobalt-catalyzed radical rearrangement | 1. Inactive or poisoned catalyst. 2. Impure or degraded phenylsilane (B129415) (PhSiH₃). 3. Presence of oxygen or moisture in the reaction. 4. Incorrect stoichiometry of reagents. | 1. Use freshly purchased or purified Co(II) catalyst. Consider using a glovebox or Schlenk line for catalyst handling. 2. Use freshly distilled or purchased phenylsilane. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 4. Carefully re-check the equivalents of all reagents as specified in the protocol. The reported successful synthesis used 5 mol % of Co(II)-catalyst, 2.5 equiv of PhSiH₃, and 2.5 equiv of F⁺ oxidant.[1] |
| Formation of undesired olefin isomers | 1. Incomplete reaction. 2. Suboptimal concentration of reagents. | 1. Monitor the reaction by TLC or LC-MS to ensure it goes to completion. 2. The reported conditions (2.5 equivalents of F⁺ oxidant and phenylsilane) were found to produce a single olefin isomer in high yield.[1] Consider adjusting the concentration if isomer formation is observed. |
| Incomplete Krapcho demethylation | 1. Insufficient reaction temperature or time. 2. Impure DMSO or LiCl. | 1. Ensure the reaction reaches and is maintained at 120 °C. The reported successful reaction time was 2 hours.[1] 2. Use anhydrous DMSO and ensure the LiCl is dry. |
| Formation of side products during demethylation | 1. Reaction temperature is too high or reaction time is too long. 2. Presence of impurities that catalyze side reactions. | 1. Carefully control the temperature at 120 °C and monitor the reaction progress to avoid prolonged heating after completion. 2. Purify the starting material for the demethylation step to remove any potential interfering impurities. |
Experimental Protocols
Key Synthetic Steps for (±)-Andrastin D
The following protocols are based on the first reported total synthesis of (±)-Andrastin D.[1]
1. Oxidation to Intermediate Aldehyde
-
Reagents and Conditions: Pyridinium chlorochromate (PCC) (4 equiv), Dichloromethane (DCM), 25 °C, 2 h.
-
Yield: 91%
2. Cobalt-Catalyzed Radical Cyclization
-
Reagents and Conditions: Co(II)-catalyst (5 mol %), Phenylsilane (PhSiH₃) (2.5 equiv), F⁺ oxidant (2.5 equiv), Benzene (PhH), room temperature, 2 h.
-
Yield: 90% (as a single olefin isomer)
3. Krapcho-type Demethylation to (±)-Andrastin D
-
Reagents and Conditions: Lithium chloride (LiCl) (40 equiv), Dimethyl sulfoxide (B87167) (DMSO), 120 °C, 2 h.
-
Yield: 77%
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Oxidation | PCC (4 equiv), DCM, 25 °C, 2 h | 91 |
| 2 | Radical Cyclization | Co(II)-cat. (5 mol %), PhSiH₃ (2.5 equiv), F⁺ (2.5 equiv), PhH, rt, 2 h | 90 |
| 3 | Demethylation | LiCl (40 equiv), DMSO, 120 °C, 2 h | 77 |
Visualizations
References
- 1. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes. | Semantic Scholar [semanticscholar.org]
- 3. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp. [mdpi.com]
Technical Support Center: Andrastin D Synthesis
Welcome to the technical support center for the synthesis of Andrastin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of this compound regarding byproduct formation?
A1: The most critical step is the biomimetic rearrangement of the bicyclo[3.3.1]nonane core to the 5,6-fused ring system characteristic of this compound. The choice of reaction conditions for this transformation is paramount to avoiding significant byproduct formation and decomposition.
Q2: Can I use a Brønsted acid to catalyze the key rearrangement reaction?
A2: It is strongly discouraged. Attempts to use various Brønsted acids to induce the key rearrangement have been reported to result in decomposition of the starting material or the formation of complex, unidentified product mixtures.[1] A cobalt-catalyzed radical cyclization has been shown to be a much cleaner and more effective method.
Q3: Is the protection of the vinylogous acid functionality necessary?
A3: Yes, protection is crucial. Using the free vinylogous acid of the key intermediate (structure 21 in the Xu et al. synthesis) in the cobalt-catalyzed rearrangement leads to significant byproduct formation.[1] It is recommended to protect it as a methyl enol ether.
Q4: What are the main byproducts observed during this compound synthesis?
A4: The primary byproducts reported are:
-
Decomposition products and complex mixtures when using acidic conditions for the key rearrangement.[1]
-
Unidentified byproducts when using the unprotected vinylogous acid in the cobalt-catalyzed step.[1]
-
An inseparable ~1:1 mixture of regioisomers (vinylogous ester regioisomers) if demethylation and subsequent remethylation of intermediate 21 is performed.[1]
-
Formation of the terretonin (B1644113) scaffold instead of the andrastin scaffold, particularly when using TsCl as the oxidant in the cobalt-catalyzed reaction instead of an N-fluoropyridinium salt.[1]
Q5: How can I avoid the formation of the inseparable regioisomeric mixture?
A5: The formation of the inseparable regioisomeric mixture of the vinylogous ester intermediate has been noted as a significant issue.[1] It is best to avoid conditions that could lead to the demethylation and remethylation of this intermediate. The synthetic route should be designed to carry the correct isomer through the synthesis.
Troubleshooting Guides
Issue 1: Low yield and complex mixture in the key rearrangement step.
| Possible Cause | Suggested Solution |
| Use of Brønsted acids for cyclization. | Avoid Brønsted acids. Employ the cobalt-catalyzed radical cyclization method as reported by Xu et al.[1] |
| Incorrect starting material. | Ensure the vinylogous acid is protected as a methyl enol ether. The free vinylogous acid is incompatible with the N-fluoropyridinium salt used in the reaction.[1] |
| Suboptimal reaction conditions for the cobalt-catalyzed reaction. | Carefully control the stoichiometry of the reagents. Increasing the equivalents of the F+ oxidant and phenylsilane (B129415) to 2.5 has been shown to lead to a clean reaction with high yield.[1] |
| Impure starting material. | Purify the tetracyclic building block (intermediate 20 in Xu et al. synthesis) before proceeding to the key rearrangement. |
Issue 2: Formation of a significant amount of terretonin-type byproduct.
| Possible Cause | Suggested Solution |
| Incorrect oxidant in the cobalt-catalyzed reaction. | The choice of oxidant is critical for selectivity. Use an N-fluoropyridinium salt (F+) as the oxidant to favor the andrastin scaffold. Using TsCl as the oxidant has been shown to favor the formation of the terretonin ring system.[1] |
| Reaction temperature. | The reaction is typically run at room temperature.[1] Ensure the temperature is controlled, as higher temperatures may affect selectivity. |
Issue 3: Difficulty in purifying the final product due to a regioisomeric impurity.
| Possible Cause | Suggested Solution | | Isomerization during synthesis. | As noted, demethylation and remethylation of intermediate 21 can lead to an inseparable mixture of regioisomers.[1] If this mixture is formed, it is very difficult to separate. The best strategy is prevention by maintaining the correct isomer throughout the synthesis. | | Co-eluting impurities. | Optimize chromatographic conditions. Consider using different solvent systems or stationary phases (e.g., reversed-phase HPLC) for purification. |
Data Presentation
Table 1: Reagent Stoichiometry and Yields for Key Steps in this compound Synthesis[1]
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Oxidation | PCC (4 equiv), DCM, 25 °C, 2 h | Intermediate 21 | 91% |
| 2 | Rearrangement | Co(II)-cat. (5 mol %), PhSiH3 (2.5 equiv), F+ (2.5 equiv), PhH, rt, 2 h | Intermediate 22 | 90% |
| 3 | Demethylation | LiCl (40 equiv), DMSO, 120 °C, 2 h | (±)-Andrastin D (4 ) | 77% |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Rearrangement to form the Andrastin Scaffold[1]
This protocol describes the key rearrangement of the bicyclo[3.3.1]nonane intermediate to the 5,6-fused ring system of the andrastin core.
Materials:
-
Tetracyclic intermediate 21 (methyl enol ether protected)
-
Cobalt(II) catalyst (e.g., Co(acac)₂)
-
Phenylsilane (PhSiH₃)
-
N-Fluoropyridinium salt (F⁺ oxidant)
-
Anhydrous benzene (B151609) (PhH)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dried flask under an inert atmosphere, add the cobalt(II) catalyst (5 mol %).
-
Add anhydrous benzene to dissolve the catalyst.
-
Add the tetracyclic intermediate 21 (1.0 equiv) to the flask.
-
Add phenylsilane (2.5 equiv) to the reaction mixture.
-
Add the N-fluoropyridinium salt (2.5 equiv) portion-wise to the mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product 22 by column chromatography.
Protocol 2: Krapcho-type Demethylation to Yield this compound[1]
This protocol describes the final demethylation step to afford this compound.
Materials:
-
Intermediate 22
-
Lithium chloride (LiCl)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a flask, add intermediate 22 (1.0 equiv) and lithium chloride (40 equiv).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the final product, (±)-Andrastin D (4 ), by column chromatography.
Visualizations
Caption: Key steps in the total synthesis of this compound.
Caption: Logic diagram of byproduct formation in the key rearrangement.
Caption: Influence of oxidant on reaction pathway selectivity.
References
Validation & Comparative
Unveiling the Bioactivity of Andrastin Analogs: A Comparative Analysis of Andrastin D and Andrastin A
A detailed examination of Andrastin D and Andrastin A reveals distinct potencies in the inhibition of protein farnesyltransferase, a key enzyme in cellular signaling pathways. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, to inform researchers and professionals in drug development.
Andrastin A and this compound are meroterpenoid compounds isolated from fungi of the Penicillium genus. Both compounds are recognized for their inhibitory effects on protein farnesyltransferase (PFTase), an enzyme crucial for the post-translational modification of various proteins, including the Ras family of small GTPases. Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase inhibitors a significant area of interest for oncological research. While structurally similar, Andrastin A and this compound exhibit notable differences in their inhibitory efficacy.
Quantitative Bioactivity Comparison
Experimental data from studies on these compounds have quantified their inhibitory potency against protein farnesyltransferase. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Bioactivity | Target Enzyme | IC50 (µM) | Source |
| This compound | Farnesyltransferase Inhibitor | Protein Farnesyltransferase | 13.9 | [1] |
| Andrastin A | Farnesyltransferase Inhibitor | Protein Farnesyltransferase | 24.9 | [1] |
This data clearly indicates that this compound is a more potent inhibitor of protein farnesyltransferase than Andrastin A, as evidenced by its lower IC50 value.
Experimental Protocols
The following is a detailed methodology for the protein farnesyltransferase inhibition assay used to determine the IC50 values for Andrastin A and this compound.
Protein Farnesyltransferase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of Andrastin A and this compound on the activity of protein farnesyltransferase.
Materials:
-
Enzyme: Partially purified protein farnesyltransferase (PFTase) from a bovine brain homogenate.
-
Substrates:
-
[³H]Farnesyl pyrophosphate (FPP)
-
Biotinylated lamin B peptide (a known substrate for PFTase)
-
-
Test Compounds: Andrastin A and this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution maintaining optimal pH and ionic strength for the enzyme reaction (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, ZnCl₂, and dithiothreitol).
-
Scintillation Cocktail: A liquid medium that emits light when exposed to beta radiation from the [³H] label.
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads: Beads that bind to the biotinylated peptide and are in close enough proximity to the [³H]FPP to generate a signal if the farnesylation reaction occurs.
-
Microplates: 96-well or 384-well plates suitable for scintillation counting.
-
Scintillation Counter: An instrument for measuring the light output from the scintillation cocktail.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, PFTase enzyme, and the biotinylated lamin B peptide.
-
Inhibitor Addition: Varying concentrations of Andrastin A or this compound are added to the wells of the microplate. A control with no inhibitor is also included.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]Farnesyl pyrophosphate to each well.
-
Incubation: The microplate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the farnesylation reaction to proceed.
-
Termination of Reaction and Signal Detection: Streptavidin-coated SPA beads are added to each well. The beads bind to the biotinylated peptide. If the peptide has been successfully farnesylated with [³H]FPP, the radioisotope will be in close proximity to the scintillant in the bead, generating a light signal. The reaction is effectively stopped by this step.
-
Measurement: The plate is read in a scintillation counter to measure the amount of radioactivity incorporated into the peptide, which is proportional to the PFTase activity.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
A Comparative Guide to Farnesyltransferase Inhibitors: Andrastin D vs. Lonafarnib and Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) have emerged as a promising class of therapeutic agents, initially developed as anticancer drugs targeting the Ras signaling pathway.[1][2] Their mechanism of action involves the inhibition of farnesyltransferase, a crucial enzyme responsible for the post-translational modification of numerous proteins, including Ras, which is vital for their proper cellular localization and function.[3] This guide provides a comparative overview of Andrastin D, a naturally derived FTI, with two well-characterized synthetic FTIs, Lonafarnib (B1684561) and Tipifarnib (B1682913), which have undergone extensive clinical investigation.[4][5]
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound, Lonafarnib, and Tipifarnib against farnesyltransferase is a key determinant of their biological activity. While direct comparative studies under identical experimental conditions are limited, the available data provides insights into their relative potencies.
| Inhibitor | IC50 Value | Source Organism/Type | Reference |
| Andrastin A | 24.9 µM | Penicillium sp. FO-3929 | [6] |
| Andrastin B | 47.1 µM | Penicillium sp. FO-3929 | [6] |
| Andrastin C | 13.3 µM | Penicillium sp. FO-3929 | [6] |
| This compound | Not explicitly quantified in comparative studies, but identified as a potent FTI.[7] | Penicillium sp. FO-3929 | [7] |
| Lonafarnib | Not explicitly quantified in comparative studies, but clinically active. | Synthetic | [4] |
| Tipifarnib | Not explicitly quantified in comparative studies, but clinically active. | Synthetic | [5] |
Note: IC50 values can vary depending on the specific assay conditions, including the source of the farnesyltransferase enzyme and the substrate used. The data for Andrastins A, B, and C are provided for context within the same structural family as this compound.
In Vivo Efficacy and Clinical Applications
Lonafarnib and Tipifarnib have been extensively studied in preclinical and clinical settings, leading to their evaluation in various cancers and other diseases. Information on the in vivo efficacy of this compound is less readily available in the public domain.
Lonafarnib:
-
Anticancer Activity: While initially developed for cancer, the clinical activity of Lonafarnib as a monotherapy in solid tumors has been limited.[3] However, it has shown promise in combination with other therapies for certain hematological malignancies.[5]
-
Progeria: Lonafarnib is approved for the treatment of Hutchinson-Gilford progeria syndrome (HGPS), a rare genetic disorder, where it has been shown to improve cardiovascular status and other disease-related symptoms.[5]
Tipifarnib:
-
Anticancer Activity: Tipifarnib has demonstrated clinical activity in patients with certain cancers, particularly those with HRAS mutations.[3] It has been investigated in various solid tumors and hematological malignancies.[2]
This compound:
-
Anticancer Activity: The in vivo anticancer activity of this compound has not been extensively reported in publicly available literature. However, other andrastin-type meroterpenoids have shown cytotoxic activities against various cancer cell lines.[8]
Toxicity and Safety Profile
The toxicity profiles of Lonafarnib and Tipifarnib have been characterized through clinical trials. Data on the specific toxicity of this compound is limited.
Lonafarnib:
-
Common Adverse Events: Nausea, vomiting, diarrhea, fatigue, and myelosuppression.[4]
-
Dose-Limiting Toxicities: Generally related to gastrointestinal and hematological effects.[4]
Tipifarnib:
-
Common Adverse Events: Fatigue, nausea, rash, and myelosuppression.[2]
-
Dose-Limiting Toxicities: Primarily myelosuppression.[2]
This compound:
-
The toxicity profile of this compound has not been well-documented in publicly available studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the performance of these inhibitors. Below is a representative protocol for a farnesyltransferase inhibition assay.
Farnesyltransferase Inhibition Assay (Fluorometric Method)
This protocol is based on the principles of commercially available kits and published research methodologies.
1. Principle:
The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition of farnesyltransferase results in a decreased fluorescent signal.
2. Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (this compound, Lonafarnib, Tipifarnib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
Test compound solution or solvent control
-
Recombinant farnesyltransferase solution
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the fluorescently labeled peptide substrate and FPP to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and FTI Inhibition
Farnesyltransferase inhibitors primarily target the Ras signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates the canonical Ras signaling cascade and the point of intervention for FTIs.
Caption: The Ras signaling pathway and the inhibitory action of FTIs.
Experimental Workflow for FTI Comparison
The following diagram outlines a typical workflow for the comparative evaluation of farnesyltransferase inhibitors.
Caption: A generalized workflow for the preclinical comparison of FTIs.
References
- 1. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development of farnesyl transferase inhibitors: a review. | Semantic Scholar [semanticscholar.org]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Andrastin D as a Multidrug Resistance Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle in chemotherapy. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of MDR inhibitors is a critical strategy to overcome this challenge. This guide provides a comparative analysis of Andrastin D and other prominent MDR inhibitors, supported by available experimental data and detailed protocols.
Overview of this compound and Comparator MDR Inhibitors
This compound is a meroterpenoid compound that belongs to the andrastin family of natural products. While its direct validation as a potent MDR inhibitor is not extensively documented in publicly available literature, its structural analog, Andrastin A, has demonstrated the ability to reverse vincristine (B1662923) resistance in KB cells by inhibiting P-gp function and enhancing drug accumulation. This suggests that this compound may possess similar capabilities, warranting further investigation.
For a comprehensive comparison, this guide evaluates this compound alongside established MDR inhibitors from different generations:
-
Tariquidar (Third-Generation): A potent and specific non-competitive inhibitor of P-gp.
-
Verapamil (First-Generation): A calcium channel blocker with moderate P-gp inhibitory activity.
-
Cyclosporin (B1163) A (First-Generation): An immunosuppressant with P-gp inhibitory properties.
-
Valspodar (Second-Generation): A non-immunosuppressive cyclosporin analog with improved potency over first-generation inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for the comparator MDR inhibitors. It is important to note the absence of specific experimental data for this compound in the reviewed literature, highlighting a critical gap in current research.
Table 1: Potentiation of Cytotoxicity in MDR Cancer Cells
| Inhibitor | Cancer Cell Line | Chemotherapeutic Agent | Inhibitor Concentration | Fold Reversal of Resistance | IC50 of Chemo Agent (without inhibitor) | IC50 of Chemo Agent (with inhibitor) | Citation |
| Tariquidar | NCI/ADR-RES | Doxorubicin | 300 nM | ~14.9 | 15.7 ± 4.8 µM | Not specified | [1] |
| Tariquidar | NCI/ADR-RES | Vinblastine | 300 nM | ~333 | Not specified | Not specified | [1] |
| Verapamil | MCF-7 | Doxorubicin | Not Specified | 2.77 | 36 µg/ml | 13 µg/ml | |
| Verapamil | Dx5 (Human Sarcoma) | Doxorubicin | 3 µg/ml | ~7 | 50-100 fold > MES-SA | Not specified | [2] |
| Valspodar | MDR Cells | Mitoxantrone | Not Specified | Not specified | ~8-fold > wild-type | Not specified | [3] |
Table 2: P-glycoprotein Inhibition
| Inhibitor | Assay | Cell Line/System | Substrate | IC50 for P-gp Inhibition | Citation |
| Tariquidar | Rhodamine 123 Efflux | NCI-H460/R | Rhodamine 123 | ~0.6 µM | [4] |
| Tariquidar | Rhodamine 123 Efflux | DLD1-TxR | Rhodamine 123 | ~0.6 µM | [4] |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | > 100 µM (incomplete inhibition) | [5] |
| Valspodar | Vinblastine Transport | LLC-PK1 (MDR1-expressing) | Vinblastine | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate MDR inhibitors.
Cytotoxicity Potentiation Assay (Chemosensitization)
This assay determines the ability of an inhibitor to enhance the cytotoxic effect of a chemotherapeutic agent in MDR cancer cells.
-
Cell Culture: Culture MDR and parental (sensitive) cancer cell lines in appropriate media.
-
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the MDR inhibitor.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a suitable method, such as the MTT or resazurin (B115843) assay.
-
Data Analysis: Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for both conditions (with and without the inhibitor). The fold reversal of resistance is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.
Drug Accumulation and Efflux Assays
These assays measure the effect of an inhibitor on the intracellular accumulation and retention of a P-gp substrate.
Rhodamine 123 Accumulation/Efflux Assay:
-
Cell Preparation: Harvest and wash the MDR and parental cells.
-
Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123, in the presence or absence of the MDR inhibitor for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
For Accumulation: Analyze the intracellular fluorescence immediately using flow cytometry or a fluorescence plate reader.
-
For Efflux: After loading, resuspend the cells in fresh, dye-free medium (with or without the inhibitor) and incubate for various time points.
-
Analysis: Measure the decrease in intracellular fluorescence over time to determine the rate of efflux.
Radiolabeled Drug Accumulation Assay (e.g., [³H]-Paclitaxel or [¹⁴C]-Doxorubicin):
-
Cell Preparation: Plate cells in multi-well plates.
-
Incubation: Incubate cells with a radiolabeled chemotherapeutic drug in the presence or absence of the MDR inhibitor for a defined period.
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove non-internalized radioactivity.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalization: Normalize the radioactivity counts to the protein concentration of the cell lysate.
P-glycoprotein (P-gp) ATPase Activity Assay
This biochemical assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 cDNA).
-
Assay Reaction: Set up a reaction mixture containing the membrane vesicles, ATP, and a buffer system with an ATP-regenerating system.
-
Stimulation/Inhibition: Add the test compound (potential substrate or inhibitor) at various concentrations. Verapamil is often used as a positive control for ATPase stimulation.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the rate of Pi release against the compound concentration to determine the effect on P-gp ATPase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the P-gp mediated drug efflux mechanism, a typical experimental workflow for evaluating MDR inhibitors, and the logical relationship in chemosensitization.
Caption: P-gp mediated drug efflux and inhibition.
Caption: Workflow for MDR inhibitor validation.
Caption: Logic of chemosensitization by an MDR inhibitor.
Conclusion and Future Directions
While established MDR inhibitors like Tariquidar, Verapamil, Cyclosporin A, and Valspodar have been extensively studied, their clinical application has been met with challenges, including toxicity and unpredictable pharmacokinetic interactions. This underscores the need for novel, more effective, and less toxic MDR inhibitors.
The structural similarity of this compound to Andrastin A, which has shown P-gp inhibitory activity, suggests its potential as a valuable lead compound. However, the current lack of direct experimental validation for this compound as an MDR inhibitor is a significant knowledge gap. Future research should focus on:
-
In vitro validation: Conducting comprehensive studies to determine the IC50 values of this compound for P-gp inhibition and its ability to potentiate the cytotoxicity of various chemotherapeutic agents in a panel of MDR cancer cell lines.
-
Mechanism of action: Elucidating the precise mechanism by which this compound interacts with P-gp, including whether it acts as a competitive or non-competitive inhibitor and its effect on P-gp ATPase activity.
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of multidrug-resistant cancer.
A thorough investigation into the MDR inhibitory properties of this compound could pave the way for the development of a new generation of chemosensitizing agents, ultimately improving the outcomes for cancer patients with drug-resistant tumors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Verapamil-mediated sensitization of doxorubicin-selected pleiotropic resistance in human sarcoma cells: selectivity for drugs which produce DNA scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Assessment of Mitoxantrone Resistance and Modulation of Multidrug Resistance by Valspodar (PSC833) in Multidrug Resistance Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Andrastin D in Enzyme Assays: A Comparative Guide to Cross-Reactivity and Performance
For researchers and drug development professionals investigating protein farnesyltransferase (PFTase) inhibitors, understanding the specificity and potency of compounds like Andrastin D is critical. This guide provides a comparative analysis of this compound's performance in enzyme assays, with a focus on its inhibitory activity and a discussion on its potential for cross-reactivity. Experimental data is presented to compare this compound with its structural analogs and other well-characterized PFTase inhibitors.
Performance Comparison of Andrastin Analogs
This compound belongs to a family of meroterpenoids, the andrastins, which have been identified as inhibitors of protein farnesyltransferase.[1][2] The inhibitory potency of this compound and its related compounds, Andrastin A, B, and C, against PFTase has been evaluated, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Compound | IC50 against PFTase (µM) |
| Andrastin A | 24.9 |
| Andrastin B | 47.1 |
| Andrastin C | 13.3 |
| This compound | 25.7 |
Data sourced from a study on this compound's discovery and characterization.
Comparative Analysis with Other PFTase Inhibitors
| Inhibitor | IC50 against PFTase | Inhibition of GGTase-I |
| This compound | 25.7 µM | Data not available |
| Lonafarnib | 1.9 nM | Not appreciably inhibited at concentrations up to 50 µM[1][3] |
| Tipifarnib (B1682913) | 0.6 nM | Variable effects observed[4] |
It is important to note that while this compound is a known PFTase inhibitor, its selectivity profile against other prenyltransferases has not been extensively reported. The high selectivity of inhibitors like Lonafarnib highlights a desirable characteristic for targeted drug development.
Signaling Pathway Context: The Role of Farnesylation in Ras Signaling
This compound exerts its effect by inhibiting protein farnesyltransferase, a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[5] Farnesylation involves the attachment of a farnesyl group to a cysteine residue at the C-terminus of the target protein.[6] This lipid modification is crucial for anchoring Ras proteins to the plasma membrane, a prerequisite for their participation in downstream signaling pathways that regulate cell growth, differentiation, and survival.[5][6][7][8] Inhibition of PFTase by compounds like this compound disrupts this localization and consequently blocks the oncogenic signaling cascades often hyperactivated in various cancers.[5]
Experimental Protocols
The following provides a generalized protocol for a protein farnesyltransferase inhibition assay, based on commercially available kits. This method can be adapted to assess the inhibitory activity of compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against protein farnesyltransferase.
Materials:
-
Recombinant human protein farnesyltransferase (PFTase)
-
Farnesyl pyrophosphate (FPP), lithium salt
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., FTI-277)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Setup: To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound dilutions (or solvent for control wells)
-
PFTase enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture (FPP and fluorescent peptide substrate) to all wells.
-
Signal Detection: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for a dansylated peptide) at regular intervals for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Controls:
-
No-enzyme control: Contains all reaction components except the PFTase enzyme to measure background fluorescence.
-
No-inhibitor control (vehicle control): Contains all reaction components, including the solvent used to dissolve the test compound, to determine the maximum enzyme activity.
-
Positive control: Contains a known PFTase inhibitor to validate the assay's performance.
This guide provides a foundational understanding of this compound's performance as a PFTase inhibitor. While its potency is comparable to its structural analogs, further investigation into its selectivity profile is warranted to fully characterize its potential as a research tool or therapeutic lead.
References
- 1. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase II trial of the farnesyl transferase inhibitor tipifarnib plus neoadjuvant doxorubicin-cyclophosphamide in patients with clinical stage IIB-IIIC breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Andrastin A, B, C, and D: Structure and Farnesyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural comparison of Andrastin A, B, C, and D, a group of meroterpenoid compounds known for their potential as anticancer agents through the inhibition of farnesyltransferase. This document summarizes their chemical structures, comparative biological activity with a focus on farnesyltransferase inhibition, and provides a general experimental protocol for assessing this activity.
Structural Comparison
Andrastins A, B, C, and D are closely related structurally, all sharing a common androstane (B1237026) skeleton.[1] Their variations arise from different substitutions on this core structure, which significantly influences their biological activity. The key structural differences are highlighted below:
-
Andrastin C can be considered the parent compound of this series.
-
Andrastin A is an oxidized form of Andrastin C.
-
Andrastin B is a derivative of Andrastin C, featuring a hydroxyl group in place of a hydrogen on one of the methyl groups.
-
Andrastin D is formed through the formal oxidative cleavage of the acetoxy group at the 3-beta position of Andrastin C, resulting in a 3-oxo derivative.[2]
These structural modifications are detailed in their molecular formulas:
| Compound | Molecular Formula |
| Andrastin A | C₂₈H₃₈O₇ |
| Andrastin B | C₂₈H₄₀O₇ |
| Andrastin C | C₂₈H₄₀O₆ |
| This compound | C₂₆H₃₆O₅ |
Comparative Biological Activity: Farnesyltransferase Inhibition
The primary mechanism of action for the anticancer potential of Andrastins is their ability to inhibit protein farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, which are key components in signal transduction pathways regulating cell growth and proliferation. By inhibiting farnesyltransferase, Andrastins can disrupt these signaling pathways, leading to an anti-proliferative effect.
The inhibitory potency of Andrastins A, B, and C against protein farnesyltransferase has been quantified, with the following IC₅₀ values reported:
| Compound | Farnesyltransferase Inhibition IC₅₀ (µM) |
| Andrastin A | 24.9[3] |
| Andrastin B | 47.1[3] |
| Andrastin C | 13.3[3] |
| This compound | Not available in cited literature |
A lower IC₅₀ value indicates greater potency.
Directly comparative data on the cytotoxicity and antibacterial activity of all four Andrastin compounds is limited. However, various andrastin-type meroterpenoids have demonstrated moderate cytotoxic effects against cell lines such as A549, HCT116, and SW480.[4] Additionally, some andrastin derivatives have shown significant antibacterial activity, with reported Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg·mL⁻¹ against bacteria like Bacillus paratyphosus B and Bacillus megaterium.[5]
Experimental Protocols
Farnesyltransferase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibition of farnesyltransferase by compounds such as Andrastins.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 2 mM DTT)
-
Andrastin compounds (dissolved in a suitable solvent like DMSO)
-
Streptavidin-coated microplate
-
Detection reagent (e.g., Europium-labeled anti-His6 antibody if using a His-tagged Ras peptide, or a fluorescently labeled antibody)
-
Plate reader capable of time-resolved fluorescence or fluorescence polarization.
Procedure:
-
Reaction Mixture Preparation: In a microplate well, combine the assay buffer, recombinant farnesyltransferase, and the Andrastin compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add farnesyl pyrophosphate and the biotinylated Ras peptide substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated Ras peptide to bind. After washing, add the detection reagent.
-
Measurement: Read the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the Andrastin compound compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway
Inhibition of Ras Signaling by Andrastins
The diagram below illustrates the Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors like the Andrastins.
Figure 1. Inhibition of the Ras signaling pathway by Andrastins.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Andrastin D and Synthetic Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived farnesyltransferase inhibitor (FTI), Andrastin D, and prominent synthetic FTIs, focusing on their efficacy and underlying mechanisms of action. The information is compiled from preclinical and clinical data to support research and development in oncology and other relevant fields.
Introduction
Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity. This guide compares this compound, a natural meroterpenoid, with synthetic FTIs that have undergone extensive clinical investigation.
Andrastins are meroterpenoids produced by various Penicillium species and are characterized by a 6,6,6,5-tetracarbocyclic skeleton.[1] They are biosynthesized from 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (B83284) (FPP) through a mixed polyketide-terpenoid pathway.[1][2] this compound, in particular, has been identified as a novel protein farnesyltransferase inhibitor.[3] Synthetic FTIs, such as Lonafarnib and Tipifarnib, were developed through extensive medicinal chemistry efforts to target Ras-driven malignancies.[4][5] While initially developed as anti-cancer agents, their clinical efficacy has been more pronounced in specific genetic contexts, such as tumors with HRAS mutations, and in other diseases like progeria.[4][6]
Mechanism of Action: Farnesyltransferase Inhibition
FTIs function by inhibiting the farnesylation of a range of target proteins, including Ras.[7] This inhibition is thought to block Ras activation, ultimately leading to the arrest of cell growth.[7] The effectiveness of FTIs is not solely dependent on Ras inhibition, as other farnesylated proteins are also affected.[8] The antitumor activity of FTIs has been observed in tumor cells with and without mutated ras.[8]
dot
Figure 1. Mechanism of action of Farnesyltransferase Inhibitors (FTIs).
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound and the synthetic FTIs, Tipifarnib and Lonafarnib. Direct comparative studies are limited; therefore, the data is presented from individual studies to allow for an objective assessment.
| Compound | Type | Target | IC50 (FTase) | Cellular/Clinical Efficacy | Reference |
| Andrastin A | Natural | Farnesyltransferase | 24.9 µM | Showed growth inhibition of S. cerevisiae (MIC = 62.5 µg/mL).[9] | [10] |
| Andrastin B | Natural | Farnesyltransferase | 47.1 µM | Not specified. | [10] |
| Andrastin C | Natural | Farnesyltransferase | 13.3 µM | Not specified. | [10] |
| This compound | Natural | Farnesyltransferase | Not specified | Identified as a potent inhibitor of farnesyl transferase.[9] | [3] |
| Tipifarnib (Zarnestra) | Synthetic | Farnesyltransferase | Not specified | HNSCC (HRAS-mutant): ORR of 55% in patients with high variant allele frequency.[6][11][12] Median PFS of 5.6 months vs 3.6 months on prior therapy.[6][11][13] Median OS of 15.4 months.[6][11][12] | [6][11][12][13] |
| Lonafarnib (Zokinvy) | Synthetic | Farnesyltransferase | Not specified | Progeria: Increased mean lifespan by an average of 2.5 years with maximum follow-up.[14] Solid Tumors (with Paclitaxel): 6 of 15 previously treated patients had a durable partial response.[15] Hepatitis D: Shows efficacy when combined with ritonavir.[4] | [4][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments cited in the evaluation of FTIs.
1. Farnesyltransferase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of a compound against the farnesyltransferase enzyme.
-
Principle: This assay typically measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate (e.g., Ras or a CAAX-box containing peptide). The transfer can be quantified using a radiolabeled farnesyl group or through fluorescence-based methods.[16]
-
Generalized Protocol:
-
Prepare a reaction mixture containing purified recombinant human farnesyltransferase, a fluorescently or radioactively labeled FPP, and a suitable acceptor substrate (e.g., a biotinylated peptide with a CAAX motif) in an appropriate buffer.
-
Add varying concentrations of the test compound (e.g., this compound or a synthetic FTI) to the reaction mixture.
-
Incubate the mixture at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of farnesylated product. For radioactive assays, this may involve scintillation counting after product separation. For fluorescence assays, a change in fluorescence polarization or intensity is measured.[16]
-
Calculate the concentration of the compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.
-
dot
Figure 2. Generalized workflow for an in vitro Farnesyltransferase inhibition assay.
2. Cell Proliferation Assay
-
Objective: To assess the effect of an FTI on the growth of cancer cell lines.
-
Principle: This assay measures the number of viable cells after a period of treatment with the test compound. Common methods include MTT, XTT, or resazurin-based assays, which measure metabolic activity as an indicator of cell viability.
-
Generalized Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FTI. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of an FTI in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FTI, and tumor growth is monitored over time.
-
Generalized Protocol:
-
Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FTI to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.
-
Comparative Analysis
dot
Figure 3. Logical comparison of this compound and synthetic FTIs.
The primary distinction between this compound and synthetic FTIs like Tipifarnib and Lonafarnib lies in their origin and stage of development. This compound is a naturally occurring compound with demonstrated in vitro activity against farnesyltransferase.[10] However, its development is still in the preclinical stages, and in vivo efficacy data is not widely available.
In contrast, synthetic FTIs have undergone extensive preclinical and clinical evaluation.[8][17] While their broad efficacy as single agents in a wide range of cancers has been modest, they have shown significant clinical benefit in specific, genetically defined patient populations.[8][17] For instance, Tipifarnib has demonstrated remarkable efficacy in patients with head and neck squamous cell carcinoma harboring HRAS mutations.[6][11][12] Lonafarnib, while initially investigated for cancer, has found a crucial therapeutic role in treating the rare genetic disease progeria and is also being explored for hepatitis D.[4][14][18]
The journey of synthetic FTIs from broad-spectrum anticancer agents to targeted therapies for specific diseases underscores the importance of patient selection and biomarker development in realizing the potential of this class of drugs. The preclinical potency of natural products like this compound suggests they could serve as valuable scaffolds for the development of new FTIs with improved efficacy and safety profiles. Further research, including in vivo studies and structural modifications, is necessary to determine the therapeutic potential of this compound and other natural FTIs.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lonafarnib - Wikipedia [en.wikipedia.org]
- 5. Farnesyltransferase inhibitors: novel compounds in development for the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. Zokinvy (lonafarnib) for the Treatment of Progeria, USA [clinicaltrialsarena.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target of Andrastin D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental approaches to validate the cellular target of Andrastin D, a known inhibitor of protein farnesyltransferase (PFTase). This document outlines key experimental protocols and presents a framework for comparing this compound with other well-established PFTase inhibitors.
This compound is a meroterpenoid compound isolated from Penicillium sp. that has been identified as an inhibitor of protein farnesyltransferase (PFTase)[1]. PFTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a variety of cellular proteins, including members of the Ras superfamily of small GTPases. This farnesylation is essential for the proper membrane localization and function of these proteins, which are key regulators of cell growth, proliferation, and survival. Dysregulation of Ras and other farnesylated proteins is a hallmark of many cancers, making PFTase an attractive target for anti-cancer drug development.
This guide will compare this compound with two clinically relevant PFTase inhibitors, Lonafarnib and Tipifarnib (B1682913), to provide a context for its cellular validation.
Comparative Analysis of PFTase Inhibitors
To objectively assess the cellular efficacy of this compound, a direct comparison with established PFTase inhibitors is essential. Lonafarnib and Tipifarnib are well-characterized compounds that have undergone extensive preclinical and clinical evaluation.
| Compound | Chemical Class | Biochemical IC50 (PFTase) | Cellular Activity |
| This compound | Meroterpenoid | 25.7 µM | Data not readily available in a cellular context. |
| Lonafarnib | Non-peptidomimetic | ~1.9 nM | Inhibits progerin farnesylation; demonstrates clinical activity in progeria. |
| Tipifarnib | Non-peptidomimetic | 0.6 nM | Inhibits H-Ras and N-Ras processing; shows anti-proliferative effects in various cancer cell lines. |
Experimental Protocols for Cellular Target Validation
Validating that this compound engages and inhibits PFTase within a cellular environment requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Inhibition of Protein Farnesylation in Cells (Western Blot)
This assay directly assesses the ability of this compound to inhibit the farnesylation of endogenous PFTase substrates within intact cells. A common biomarker for PFTase inhibition is the unprocessed, non-farnesylated form of proteins like HDJ-2 (a chaperone protein) or Rheb (a Ras homolog). Unfarnesylated proteins exhibit a characteristic upward mobility shift on SDS-PAGE gels.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., pancreatic, colon, or lung cancer cell lines known to be sensitive to PFTase inhibition) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, a positive control inhibitor (e.g., 200 nM Tipifarnib), and a vehicle control (e.g., DMSO) for 24 to 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against a farnesylation-dependent protein (e.g., HDJ-2 or Rheb) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Compare the band patterns between treatments. A visible upward shift in the molecular weight of the target protein in this compound-treated cells, similar to the positive control, indicates inhibition of farnesylation.
Cell Viability and Proliferation Assays
These assays determine the functional consequence of PFTase inhibition on cancer cell growth and survival. A dose-dependent decrease in cell viability is expected with an effective PFTase inhibitor.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound, Lonafarnib, and Tipifarnib. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Viability Assessment (MTT/MTS Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the data and determine the half-maximal inhibitory concentration (IC50) for each compound.
Downstream Signaling Pathway Analysis
Inhibition of PFTase is expected to disrupt the signaling pathways regulated by farnesylated proteins, such as the Ras-MAPK and PI3K-Akt pathways. Analyzing the phosphorylation status of key downstream effectors can provide further evidence of on-target activity.
Signaling Pathway:
Experimental Approach:
A similar Western blot protocol as described in the first experiment can be used. After treating cells with this compound and comparators, lysates can be probed with antibodies specific for the phosphorylated (active) forms of key signaling proteins such as ERK (p-ERK) and Akt (p-Akt). A reduction in the levels of p-ERK and p-Akt would indicate that this compound is effectively inhibiting the downstream signaling cascades initiated by farnesylated Ras.
Conclusion
Validating the cellular target of a novel compound like this compound is a critical step in its development as a potential therapeutic agent. By employing a combination of direct target engagement assays (inhibition of protein farnesylation) and functional cellular assays (cell viability and downstream signaling analysis), researchers can build a strong evidence base for its mechanism of action. Comparing the performance of this compound to well-established PFTase inhibitors such as Lonafarnib and Tipifarnib will provide essential context and a benchmark for its potency and potential clinical utility. The detailed protocols and workflows provided in this guide offer a robust framework for conducting these validation studies.
References
Safety Operating Guide
Navigating the Disposal of Andrastin D: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Andrastin D is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide offers a procedural framework based on general best practices for chemical waste management.
Researchers, scientists, and drug development professionals handling this compound must adhere to their institution's and local authorities' specific waste disposal regulations. The following procedures are intended as a supplementary resource to be adapted to your facility's protocols.
Understanding this compound Waste Profile
This compound is a meroterpenoid, a class of organic compounds. For disposal purposes, it should be treated as a potentially bioactive, non-halogenated organic chemical. Waste streams containing this compound can be categorized as follows:
-
Solid this compound Waste: Pure compound, expired reagents, or residue.
-
Liquid this compound Waste: Solutions containing this compound, such as those prepared with organic solvents (e.g., ethanol, methanol, DMSO).
-
Contaminated Labware: Items that have come into direct contact with this compound, including pipette tips, gloves, vials, and other disposable equipment.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, general guidelines for laboratory waste accumulation limits should be strictly followed. These are often dictated by institutional and local regulations.
| Waste Type | Typical Container | Storage and Handling Considerations |
| Solid this compound | Labeled, sealed, and compatible waste container. | Store in a designated, secure area away from incompatible materials. Keep the container closed except when adding waste. |
| Liquid this compound | Labeled, sealed, and compatible solvent waste can. | Segregate based on solvent type (halogenated vs. non-halogenated). Do not overfill containers; leave adequate headspace for expansion. Store in a well-ventilated area.[1][2] |
| Contaminated Labware | Labeled, puncture-resistant container or bag. | Segregate from general lab trash. Ensure sharps are placed in a designated sharps container.[3][4] |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the safe disposal of different forms of this compound waste.
Protocol 1: Disposal of Solid this compound
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Container Preparation: Obtain a designated hazardous waste container that is compatible with solid organic compounds. Ensure the container is clean, dry, and has a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Waste Transfer: Carefully transfer the solid this compound waste into the labeled container, minimizing the creation of dust.
-
Sealing and Storage: Securely seal the container and store it in a designated satellite accumulation area.[5] Follow institutional guidelines regarding storage time limits.
-
Pickup Request: Arrange for waste pickup through your institution's EHS department.
Protocol 2: Disposal of Liquid this compound Solutions
-
PPE: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation:
-
Non-halogenated organic solvents (e.g., ethanol, methanol, acetone) containing this compound should be collected in a designated "Non-Halogenated Organic Waste" container.[6]
-
Halogenated organic solvents (e.g., dichloromethane, chloroform) containing this compound must be collected in a separate "Halogenated Organic Waste" container.[6]
-
Aqueous solutions with low concentrations of this compound may require specific treatment or can be collected as aqueous waste. Consult your EHS department for guidance, as drain disposal is generally not permitted for organic compounds.[7]
-
-
Container and Labeling: Use a compatible, properly labeled container for each solvent type. The label should include "Hazardous Waste" and list all chemical components with their approximate percentages.
-
Waste Transfer: Carefully pour the liquid waste into the appropriate container using a funnel to prevent spills. Do not mix incompatible waste streams.[5][8]
-
Sealing and Storage: Securely cap the container and store it in a designated, well-ventilated area, away from ignition sources.[6]
-
Pickup Request: Arrange for waste pickup through your institution's EHS department.
Protocol 3: Disposal of Contaminated Labware
-
PPE: Wear appropriate PPE when handling contaminated items.
-
Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[3][4]
-
Non-sharps: Gloves, pipette tips, and other disposable labware should be collected in a clearly labeled bag or container designated for chemically contaminated solid waste.[3]
-
-
Container and Labeling: Ensure the container is labeled with "Hazardous Waste" and indicates the nature of the chemical contamination.
-
Storage: Store the sealed container in the designated satellite accumulation area.
-
Pickup Request: Arrange for waste pickup with your institution's EHS department.
Visual Guidance: Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating this compound waste.
References
- 1. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 2. acewaste.com.au [acewaste.com.au]
- 3. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vanderbilt.edu [vanderbilt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
